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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of Polysubstituted Methoxyphenols: A Case Study on 2,3,4-Trimethoxy-6-methylphenol

A Note to the Researcher: Preliminary investigations for the specifically requested compound, 2,3,6-Trimethoxy-4-methylphenol, have revealed a significant scarcity of available experimental data in peer-reviewed literatu...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Preliminary investigations for the specifically requested compound, 2,3,6-Trimethoxy-4-methylphenol, have revealed a significant scarcity of available experimental data in peer-reviewed literature and chemical databases. To provide a comprehensive and technically robust guide, this document will focus on a closely related and well-characterized isomer, 2,3,4-Trimethoxy-6-methylphenol (CAS No. 39068-88-7) . The principles, protocols, and analytical strategies detailed herein are directly applicable to the structural elucidation of 2,3,6-Trimethoxy-4-methylphenol and other polysubstituted phenols, serving as a valuable framework for researchers in the field.

Introduction: The Significance of Polysubstituted Phenols

Polysubstituted phenols are a class of aromatic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The specific arrangement of substituents on the phenol ring is paramount, as it governs the molecule's physicochemical properties, biological activity, and metabolic stability. For drug development professionals, a thorough understanding of the synthesis and structural analysis of these compounds is fundamental to the design of novel therapeutic agents. This guide provides an in-depth exploration of the chemical structure analysis of 2,3,4-Trimethoxy-6-methylphenol, a representative polysubstituted phenol.

Physicochemical Properties

A foundational aspect of structural analysis is the characterization of a compound's physicochemical properties. For 2,3,4-Trimethoxy-6-methylphenol, these properties provide insights into its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄[1]
Molecular Weight 198.22 g/mol [1]
CAS Number 39068-88-7[2]
Appearance White crystalline solid[ChemBK]([Link], 2,3,4-trimethoxy-6-methyl-)[3]
Boiling Point 274 °C[ChemBK]([Link], 2,3,4-trimethoxy-6-methyl-)[3]
Melting Point 51-52 °C[ChemBK]([Link], 2,3,4-trimethoxy-6-methyl-)[3]
Solubility Soluble in alcohol and ether; insoluble in water.[3][ChemBK]([Link], 2,3,4-trimethoxy-6-methyl-)

Synthesis of Polysubstituted Phenols

The synthesis of polysubstituted phenols can be achieved through various strategic approaches. The selection of a synthetic route depends on the desired substitution pattern and the availability of starting materials. Modern organic synthesis offers several powerful methods for constructing these complex molecules.[4]

A plausible synthetic approach for a trimethoxymethylphenol could involve the sequential functionalization of a simpler phenolic precursor. For instance, the synthesis could be envisioned through the methylation of a corresponding dihydroxy- or trihydroxy-toluene derivative. Alternatively, cycloaromatization reactions of acyclic precursors offer a powerful method for constructing highly substituted phenolic rings in a convergent manner.[5][6]

Below is a generalized workflow for the synthesis of a polysubstituted phenol, illustrating a common strategic approach.

G A Simple Phenolic Precursor B Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) A->B C Functional Group Interconversion (e.g., Reduction, Diazotization) B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Introduction of Methoxy Groups (e.g., Williamson Ether Synthesis) D->E F Final Polysubstituted Phenol E->F

Caption: Generalized workflow for the synthesis of polysubstituted phenols.

Core Structural Analysis Techniques

A multi-technique approach is essential for the unambiguous structural elucidation of polysubstituted phenols. This typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural analysis of 2,3,4-Trimethoxy-6-methylphenol.

Predicted ¹H NMR Spectral Data for 2,3,4-Trimethoxy-6-methylphenol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.5 - 7.0Singlet1H
Phenolic-OH4.5 - 5.5Singlet (broad)1H
Methoxy-H (C2-OCH₃)3.8 - 4.0Singlet3H
Methoxy-H (C3-OCH₃)3.8 - 4.0Singlet3H
Methoxy-H (C4-OCH₃)3.8 - 4.0Singlet3H
Methyl-H (C6-CH₃)2.1 - 2.3Singlet3H

Note: Predictions are based on standard chemical shift values for similar aromatic compounds.

Predicted ¹³C NMR Spectral Data for 2,3,4-Trimethoxy-6-methylphenol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-OH)145 - 155
C2 (C-OCH₃)140 - 150
C3 (C-OCH₃)150 - 160
C4 (C-OCH₃)135 - 145
C5 (C-H)110 - 120
C6 (C-CH₃)120 - 130
Methoxy Carbons (-OCH₃)55 - 65
Methyl Carbon (-CH₃)15 - 25

Note: Predictions are based on standard chemical shift values for similar aromatic compounds.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC, HMBC) if necessary.

G A Purified Compound B Dissolution in Deuterated Solvent A->B C NMR Spectrometer (≥400 MHz) B->C D ¹H and ¹³C NMR Data Acquisition C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Interpretation and Structure Elucidation E->F

Caption: Experimental workflow for NMR characterization.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For polysubstituted phenols, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.[8]

Expected Fragmentation Pattern for 2,3,4-Trimethoxy-6-methylphenol:

The fragmentation of methoxyphenols under EI typically involves the loss of methyl radicals from the methoxy groups and subsequent loss of carbon monoxide.[9][10]

  • Molecular Ion (M⁺˙): The intact molecule with one electron removed. For C₁₀H₁₄O₄, this would be at m/z 198.

  • [M-CH₃]⁺: Loss of a methyl radical (•CH₃) from a methoxy group, resulting in a fragment at m/z 183. This is often a prominent peak.

  • [M-CH₃-CO]⁺: Subsequent loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 155.

  • Other Fragments: Further fragmentation can lead to smaller ions, providing additional structural clues.

G A Molecular Ion (M⁺˙) m/z 198 B [M-CH₃]⁺ m/z 183 A->B - •CH₃ C [M-CH₃-CO]⁺ m/z 155 B->C - CO

Caption: Predicted primary fragmentation pathway for 2,3,4-Trimethoxy-6-methylphenol.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to achieve good separation of the analyte from any impurities.

  • MS Analysis: The eluent from the GC column is introduced into the mass spectrometer, typically operating in EI mode at 70 eV. The mass analyzer (e.g., quadrupole) scans a relevant mass range to detect the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the compound.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the purification and purity assessment of synthesized phenols.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a versatile technique for separating a wide range of phenolic compounds.[11]

  • Typical Conditions:

    • Column: A C18 or phenyl-hexyl column is commonly used for the separation of phenolic compounds.

    • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., formic acid or acetic acid, to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A UV-Vis detector is suitable for aromatic compounds, with the detection wavelength set to the absorbance maximum of the analyte.

Gas Chromatography (GC):

  • Principle: GC is well-suited for the analysis of volatile and semi-volatile compounds like many substituted phenols.[11]

  • Typical Conditions:

    • Column: A capillary column with a low- to mid-polarity stationary phase.

    • Carrier Gas: An inert gas such as helium or nitrogen.

    • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Potential Biological Significance

Substituted phenols, including methoxylated and methylated derivatives, are known to exhibit a range of biological activities. These activities are often attributed to their antioxidant properties, stemming from the ability of the phenolic hydroxyl group to scavenge free radicals.[12][13] The presence of electron-donating groups, such as methoxy and methyl groups, can enhance this antioxidant potential.[12]

Potential biological activities of polysubstituted phenols that warrant investigation include:

  • Antioxidant activity [13]

  • Anti-inflammatory effects [14]

  • Antimicrobial properties [14]

The structural information obtained from the analytical techniques described in this guide is crucial for establishing structure-activity relationships (SAR) and for the rational design of new drug candidates based on the polysubstituted phenol scaffold.

References

  • Li, W., et al. (2015). One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters. [Link]

  • Reddy, B. V. S., et al. (2011).
  • Deng, Y., et al. (2012). Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. The Journal of Organic Chemistry. [Link]

  • Deng, Y., et al. (2012). Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-2,3,6-trimethylphenol. PubChem. Retrieved from [Link]

  • Clowers, B. H., et al. (2007). Mass spectra of 3-methoxy-1,2-benzenediol and the seven derivatives detected in the pyrolysates of archaeological wood from the marine context. Journal of Analytical and Applied Pyrolysis.
  • ChemBK. (2024). Phenol, 2,3,4-trimethoxy-6-methyl-. Retrieved from [https://www.chembk.com/en/chem/Phenol, 2,3,4-trimethoxy-6-methyl-]([Link], 2,3,4-trimethoxy-6-methyl-)

  • Oehme, M., & Kirsch, B. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry.
  • Simpson, C. D., et al. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. Environmental Science & Technology. [Link]

  • Scheer, A. M., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethoxy-6-methylphenol. PubChem. Retrieved from [Link]

  • Smith, R. J. (2005). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. University of Liverpool Repository.
  • Hidayatullah, A., et al. (2022). Structure of Phenol, 4-methoxy-2,3,6-trimethyl present in the methanolic seeds extract of Nigella sativa by using GC-MS analysis.
  • Arshad, M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon. [Link]

Sources

Exploratory

Physicochemical properties of 2,3,6-Trimethoxy-4-methylphenol

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,6-Trimethoxy-4-methylphenol For the Attention of Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,6-Trimethoxy-4-methylphenol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: This guide addresses the physicochemical properties of 2,3,6-Trimethoxy-4-methylphenol. It is important to note at the outset that this appears to be a rare or novel compound with limited specific experimental data available in public-domain scientific literature and databases. Therefore, this document serves a dual purpose: to collate what can be inferred about the target molecule and to provide a robust framework of established analytical methodologies for its comprehensive characterization. The following sections are structured to provide both theoretical estimations and practical, field-proven protocols for empirical determination of its properties. For comparative purposes, data for the closely related isomer, 2,3,4-Trimethoxy-6-methylphenol, is included where available and is clearly designated as such.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental identifiers.

Chemical Structure and Inferred Molecular Properties

The structure of 2,3,6-Trimethoxy-4-methylphenol comprises a phenol ring substituted with three methoxy groups (-OCH₃) at positions 2, 3, and 6, and a methyl group (-CH₃) at position 4.

Molecular Formula: C₁₀H₁₄O₄

Molecular Weight: 198.22 g/mol [1][2]

The arrangement of these functional groups dictates the molecule's electronic and steric properties, which in turn govern its reactivity and physical characteristics. The electron-donating nature of the methoxy and methyl groups is expected to increase the electron density of the aromatic ring.

Caption: Molecular structure of 2,3,6-Trimethoxy-4-methylphenol.

Physicochemical Properties: Predicted and Comparative Data

PropertyValue (for 2,3,4-Trimethoxy-6-methylphenol)Source
Appearance White crystalline solid[1]
Melting Point 51-52 °C[1]
Boiling Point 274 °C[1]
Solubility Soluble in alcohol and ether; insoluble in water.[1]
pKa (Predicted) 10.45 ± 0.28[1]

Recommended Experimental Protocols for Characterization

For a novel or sparsely characterized compound, a systematic experimental approach is crucial. The following protocols are standard, robust methods for determining the key physicochemical properties.

Determination of Melting Point

Principle: The melting point is a fundamental thermal property indicating purity. For a pure crystalline solid, the melting range is narrow. This protocol utilizes Differential Scanning Calorimetry (DSC), a highly accurate method.

Experimental Workflow: Melting Point Determination via DSC

workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Accurately weigh 1-5 mg of sample prep2 Hermetically seal in an aluminum DSC pan prep1->prep2 dsc1 Place sample and reference pan in DSC cell prep2->dsc1 dsc2 Equilibrate at a low temperature (e.g., 25°C) dsc1->dsc2 dsc3 Ramp temperature at a controlled rate (e.g., 5-10°C/min) dsc2->dsc3 dsc4 Record heat flow vs. temperature dsc3->dsc4 analysis1 Identify endothermic peak corresponding to melting dsc4->analysis1 analysis2 Determine onset temperature (melting point) and peak temperature analysis1->analysis2

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 2,3,6-Trimethoxy-4-methylphenol into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.

    • Set the starting temperature to a point well below the expected melting point (e.g., 25°C).

    • Program a heating ramp at a constant rate, typically 5-10°C per minute, to a temperature well above the expected melting point.

  • Data Acquisition:

    • Initiate the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the resulting thermogram.

    • The melting point is typically reported as the onset temperature of this peak. The peak temperature provides information about the completion of the melting process.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and identifying functional groups.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3,6-Trimethoxy-4-methylphenol, ¹H and ¹³C NMR are critical.

Predicted ¹H NMR Spectral Features:

  • Aromatic Proton: A singlet corresponding to the single proton on the aromatic ring.

  • Methoxy Protons: Three distinct singlets, each integrating to 3 protons, for the methoxy groups at positions 2, 3, and 6. Their chemical shifts will vary based on their electronic environment.

  • Methyl Protons: A singlet integrating to 3 protons for the methyl group at position 4.

  • Phenolic Proton: A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached oxygen and carbon substituents.

  • Methoxy Carbons: Three signals for the methoxy carbons.

  • Methyl Carbon: One signal for the methyl carbon.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard pulse programs for both ¹H (e.g., 'zg30') and proton-decoupled ¹³C (e.g., 'zgpg30') should be used.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals in both spectra.

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic IR Absorption Bands:

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic -CH₃).

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether and Phenol): Strong bands in the 1000-1300 cm⁻¹ region.

Experimental Protocol for IR Analysis (ATR Method):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak at an m/z value corresponding to the molecular weight of the compound (198.22).

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of methyl groups (M-15) and potentially other fragments related to the methoxy and phenol structure.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms).

    • The GC will separate the analyte from any impurities based on volatility.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Ionize the molecules using a technique like Electron Ionization (EI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Analysis:

    • Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Safety and Handling

While specific toxicity data for 2,3,6-Trimethoxy-4-methylphenol is not available, it should be handled with the standard precautions for a phenolic compound in a laboratory setting. The related isomer, 2,3,4-Trimethoxy-6-methylphenol, is classified as an irritant.[1][3]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Research Directions

2,3,6-Trimethoxy-4-methylphenol represents a molecule of interest for which a full physicochemical profile is yet to be established in the public domain. This guide provides the necessary theoretical framework and validated experimental protocols for researchers to undertake a comprehensive characterization. The structural similarities to other biologically active phenols suggest that further investigation into its antioxidant, antimicrobial, and other pharmacological properties could be a valuable avenue for future research.

References

  • BenchChem. (2025). Synthesis Protocol for 4-Methoxy-2,3,6-trimethylphenol: An Application Note.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol.

  • BenchChem. (2025). The Biological Activity of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview.

  • BenchChem. (2025). Spectroscopic Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview.

  • FooDB. (2010, April 8). Showing Compound 2-Methoxy-4-methylphenol (FDB008862).

  • ResearchGate. Structure of Phenol, 4-methoxy-2,3,6-trimethyl present in the methanolic seeds extract of Nigella sativa by using GC-MS analysis.

  • PubChem. 4-Methoxy-2,3,6-trimethylphenol.

  • ChemBK. (2024, April 9). Phenol, 2,3,4-trimethoxy-6-methyl-.

  • CymitQuimica. CAS 93-51-6: 2-Methoxy-4-methylphenol.

  • Sigma-Aldrich. 2,3,4-Trimethoxy-6-methylphenol.

  • Google Patents. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.

  • ResearchGate. Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol.

  • Royal Society of Chemistry. Electronic Supplementary Information.

  • SpectraBase. 2,3,6-Trimethyl-4-(2,3,6-trimethylphenoxy)phenol - Optional[Vapor Phase IR] - Spectrum.

  • ChemicalBook. 2,3,6-Trimethylphenol(2416-94-6) 1H NMR spectrum.

  • ChemicalBook. 2,6-DIMETHOXY-4-METHYLPHENOL(6638-05-7) 1H NMR spectrum.

  • PubChem. 2,3,4-Trimethoxy-6-methylphenol.

  • PubMed. (2022, August 5). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.

  • NIST. Phenol, 5-methoxy-2,3,4-trimethyl-.

  • FooDB. (2010, April 8). Showing Compound 2,3,5-Trimethylphenol (FDB005153).

  • NIST. Phenol, 2,4,6-trimethyl-.

  • SpectraBase. 2,3,6-Trimethylphenol - Optional[13C NMR] - Chemical Shifts.

  • Wikipedia. Cresol.

  • Sigma-Aldrich. 2-Methoxy-4-methylphenol analytical standard.

  • NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-.

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Foundational

Thermodynamic Stability of Polymethoxylated Phenols: A Comprehensive Guide for Drug Development

As a Senior Application Scientist navigating the intersection of physical chemistry and drug formulation, I frequently encounter a critical bottleneck: the unpredictable behavior of highly functionalized natural products...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of physical chemistry and drug formulation, I frequently encounter a critical bottleneck: the unpredictable behavior of highly functionalized natural products. Polymethoxylated phenols (PMPs)—a class encompassing polymethoxyflavones, curcuminoids, and highly methoxylated phenolic acids—are prized for their potent antioxidant, anti-inflammatory, and antineoplastic properties. However, their efficacy is strictly governed by their thermodynamic stability and radical scavenging kinetics.

This whitepaper dissects the thermodynamic landscape of PMPs, providing researchers and drug development professionals with the mechanistic insights and self-validating protocols required to harness these molecules effectively.

The Thermodynamic Landscape: BDE and Radical Scavenging Pathways

The antioxidant capacity of a polymethoxylated phenol is not merely a function of its functional groups, but a delicate balance of competing thermodynamic pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET).

The governing metric for the HAT mechanism is the Bond Dissociation Enthalpy (BDE). In PMPs, the competition between the phenolic O–H bond and the methoxy O–CH₃ bond dictates the degradation pathway.1 reveal that the demethylation of OCH₃ groups significantly impacts radical scavenging because the O–CH₃ BDE (230–269 kJ/mol) is considerably lower than the O–H BDE[1].

Furthermore, the solvent environment acts as a thermodynamic switch. In aqueous solutions, the first step of the SPLET mechanism (deprotonation of the phenolic OH) yields remarkably low enthalpies (135–199 kJ/mol), rendering the SPLET pathway highly thermodynamically feasible for phenolic acids and their carboxylate anions[1].

G ArOH Polymethoxylated Phenol (ArOH) ArRadical Phenoxyl Radical (ArO•) ArOH->ArRadical HAT (-H•) ArRadicalCation Radical Cation (ArOH•+) ArOH->ArRadicalCation SET-PT (-e-) ArAnion Phenoxide Anion (ArO-) ArOH->ArAnion SPLET (-H+) ArRadicalCation->ArRadical -H+ ArAnion->ArRadical -e-

Thermodynamic pathways of radical scavenging in polymethoxylated phenols.

Structural Nuances: Intramolecular Hydrogen Bonding

The spatial arrangement of methoxy groups fundamentally alters the ground-state energy of the molecule. While electron-donating (ED) substituents generally decrease the BDE of the OH group (facilitating H-atom abstraction),2 toward peroxyl radicals. This occurs because the OH group becomes locked in a strong intramolecular hydrogen bond with the adjacent OMe substituent, artificially inflating the energy required for dissociation[2].

Case Study A: Polymethoxyflavones (PMFs)

In the synthesis and application of PMFs (e.g., quercetin derivatives), regioselectivity is driven by thermodynamics.3 due to its strong intramolecular hydrogen bonding with the C4 carbonyl group, a feature that maximizes its thermodynamic stability but plummets its kinetic reactivity[3].

Case Study B: Curcumin

Curcumin features a highly conjugated structure containing two methoxylated phenols and a β-diketone moiety. 4 is driven by the resonance stabilization of its phenoxyl radicals and the exceptionally low dissociation energy of both the phenolic OH and the central methylene CH₂ groups[4].

Formulation Thermodynamics: Stability in Nano-Delivery Systems

From a drug formulation perspective, the high hydrophobicity of PMFs necessitates advanced delivery vehicles like nanoemulsions. However, thermodynamic stability within these matrices is a major hurdle. 5 post-homogenization, a process strictly dependent on the thermodynamic interplay between the specific emulsifier (e.g., β-lactoglobulin vs. Tween) and the oil matrix[6].

Quantitative Data Presentation

Table 1: Comparative Bond Dissociation Enthalpies (BDE)
CompoundO–H BDE (kJ/mol)O–CH₃ BDE (kJ/mol)Primary Scavenging Mechanism
Sinapic Acid 337 (Water) / 347 (Benzene)230 – 269HAT / SPLET
Guaiacol ~350~250HAT
Curcumin Low (Phenolic & CH₂)N/AHAT / Resonance Stabilization
Table 2: Enthalpies of the SPLET Mechanism in Aqueous Solution
Phenolic SpeciesEnthalpy of First Step (kJ/mol)Thermodynamic Feasibility
Phenolic OH Groups 135 – 199Highly Feasible
Carboxylate Anions < 199Feasible

Self-Validating Experimental Protocols

To ensure scientific integrity, computational predictions must be tightly coupled with empirical kinetic validation. The following workflow represents a self-validating system for profiling PMPs.

Workflow Step1 1. In Silico DFT Modeling (M06-2X/6-311++G**) Step2 2. Synthesis & Purification (Per-O-methylation) Step1->Step2 Step3 3. Calorimetric Profiling (Isothermal Titration Calorimetry) Step2->Step3 Step4 4. Kinetic Assays (EPR & Stopped-Flow) Step3->Step4 Step5 5. Data Integration (Thermodynamic Mapping) Step4->Step5

Self-validating workflow for thermodynamic profiling of methoxylated phenols.

Protocol 1: In Silico Determination of BDEs via DFT

Causality: Standard functionals (like B3LYP) often underestimate barrier heights for hydrogen abstraction.7, providing O–H and O–C BDEs that align tightly with experimental calorimetric data[7].

  • Geometry Optimization: Optimize the ground-state structure of the PMP using the M06-2X functional with a 6-311++G(d,p) basis set. Ensure you account for all intramolecular hydrogen bonds (e.g., placing the OH proton pointing toward the ortho-methoxy oxygen).

  • Frequency Calculation: Run vibrational frequency calculations to confirm the optimized structure is a true minimum (zero imaginary frequencies) and to extract the Zero-Point Energy (ZPE).

  • Radical Generation: Remove the target hydrogen atom (or methyl group) and re-optimize the resulting radical species using an unrestricted formalism (UM06-2X).

  • Enthalpy Derivation: Calculate the BDE using the equation: BDE = H(Radical) + H(H•) - H(Parent PMP).

Protocol 2: Kinetic Validation via Stopped-Flow EPR

Causality: Phenoxyl radicals are transient. Conventional spectrophotometry lacks the resolution to distinguish specific radical species. Electron Paramagnetic Resonance (EPR) coupled with stopped-flow provides unambiguous structural identification of the spin-centered intermediate, validating the computed dissociation pathways.

  • Reagent Preparation: Dissolve the PMP and a stable radical generator (e.g., DPPH or galvinoxyl) in strictly anhydrous, deoxygenated solvents (freeze-pump-thaw method). Why? Dissolved oxygen acts as a competitive radical scavenger, which would artificially inflate the apparent reaction rate.

  • Rapid Mixing: Inject equal volumes of the PMP and radical solutions into the stopped-flow mixing chamber interfaced directly with the EPR cavity.

  • Kinetic Tracing: Monitor the decay of the radical signal over time. Perform the reaction across a temperature gradient (e.g., 280K to 320K).

  • Arrhenius Extraction: Plot ln(k) versus 1/T to extract the activation energy ( Ea​ ). Compare the empirical Ea​ with the computed BDEs to confirm the dominant thermodynamic pathway (HAT vs. SPLET).

Sources

Exploratory

Comprehensive Technical Guide on 2,3,6-Trimethoxy-4-methylphenol: Molecular Properties, Synthesis, and Therapeutic Potential

Executive Summary As modern drug development increasingly looks toward highly functionalized natural products for novel oncology therapeutics, 2,3,6-trimethoxy-4-methylphenol (also referred to in literature as 2,3,5-trim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development increasingly looks toward highly functionalized natural products for novel oncology therapeutics, 2,3,6-trimethoxy-4-methylphenol (also referred to in literature as 2,3,5-trimethoxy-4-cresol or TMC) has emerged as a molecule of significant interest. Originally isolated from the solid-state cultured mycelium of Antrodia cinnamomea—a highly valued medicinal fungus endemic to Taiwan—this polymethoxylated phenol exhibits potent anti-metastatic properties.

This whitepaper provides an in-depth technical analysis of its precise molecular identity, physicochemical properties, step-by-step isolation methodologies, synthetic utility, and pharmacological mechanisms, designed specifically for researchers and application scientists in drug discovery.

Molecular Identity and Physicochemical Profiling

The structural foundation of 2,3,6-trimethoxy-4-methylphenol consists of a fully substituted benzene ring featuring one hydroxyl group, one methyl group, and three methoxy groups. This dense substitution pattern dictates its steric hindrance, electron-rich aromatic nature, and specific polarity, which are critical parameters for both chromatographic isolation and receptor-binding kinetics.

According to the [1], the precise quantitative properties of the molecule are summarized below:

PropertyValue / Description
Chemical Name 2,3,6-Trimethoxy-4-methylphenol
Common Synonyms 2,3,5-Trimethoxy-4-cresol (TMC); Leader 1
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.219 g/mol
CAS Registry Number 150626-26-9
Physical State Amorphous white solid / powder
Solubility Soluble in methanol, chloroform, and ethyl acetate

Natural Isolation and Chromatographic Purification

Because the natural titer of 2,3,6-trimethoxy-4-methylphenol in A. cinnamomea is exceptionally low, rigorous chromatographic enrichment is required [2]. The polarity imparted by the three methoxy groups and the single phenolic hydroxyl group dictates a specific normal-phase separation strategy.

Step-by-Step Isolation Protocol

Causality Note: Methanol is selected as the primary extraction solvent because its polarity effectively disrupts the fungal cell wall matrix while efficiently solubilizing the hydrogen-bonding phenolic compounds. Normal-phase HPLC is subsequently chosen over reverse-phase because the subtle polarity differences between highly methoxylated isomers are better resolved on unmodified silica.

  • Primary Extraction: Macerate 1.0 kg of dried, solid-state cultured mycelium of A. cinnamomea in 5.0 L of methanol (MeOH) for 72 hours at 25°C.

  • Concentration: Evaporate the methanolic extract under reduced pressure at 40°C to yield a crude, dark syrupy extract.

  • Silica Gel Fractionation: Load the crude extract onto a normal-phase silica gel gravity column (200-300 mesh). Elute using a step gradient of n-hexane and ethyl acetate (from 10:0 to 0:10, v/v). Collect fractions and monitor via Thin Layer Chromatography (TLC). The target compound typically elutes in the mid-polarity fractions (e.g., 7:3 to 5:5 hexane/EtOAc).

  • HPLC Purification: Subject the enriched active fraction to normal-phase High-Performance Liquid Chromatography (HPLC) using a silica column (e.g., 250 × 10 mm, 5 µm).

  • Isocratic Elution: Run an isocratic mobile phase of n-hexane/acetone (85:15, v/v) at a flow rate of 2.0 mL/min. Monitor UV absorbance at 254 nm (corresponding to the aromatic ring's π-π* transition) to isolate the pure compound (>99% purity).

IsolationWorkflow A Antrodia cinnamomea Mycelium B Methanolic Extraction (MeOH) A->B Maceration (72h) C Crude Extract B->C Evaporation (40°C) D Silica Gel Column Chromatography C->D Load & Elute E Fractions D->E Hexane/EtOAc Gradient F Normal-Phase HPLC Purification E->F Select Mid-Polarity G 2,3,6-Trimethoxy-4-methylphenol (>99% Purity) F->G Isocratic Hexane/Acetone

Fig 1. Step-by-step chromatographic isolation workflow for 2,3,6-trimethoxy-4-methylphenol.

Chemical Synthesis and Biomimetic Utility

To overcome the supply bottleneck of natural extraction, synthetic routes are highly valuable. The structural motif of 2,3,6-trimethoxy-4-methylphenol is biosynthetically linked to ubiquinone (Coenzyme Q) precursors.

Recent advancements in radical framework reconstruction and biomimetic synthesis published in the Journal of the American Chemical Society [3] have utilized similar polymethoxylated phenolic intermediates to synthesize complex steroids like dankasterones and swinhoeisterols. Synthetically, the compound can be accessed via multi-step electrophilic aromatic substitution (sequential methylation and methoxylation) starting from a simpler cresol derivative, ensuring regioselectivity through temporary directing groups.

Pharmacological Profile: Anti-Metastatic Mechanisms

In oncology, 2,3,6-trimethoxy-4-methylphenol has demonstrated a unique capacity to inhibit the migration and invasion of lung cancer cells (e.g., A549 cell lines) without exhibiting broad-spectrum cytotoxicity at therapeutic doses (<20 µM) [4].

The causality of this anti-metastatic effect is rooted in the suppression of the Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells lose cell polarity and adhesion to become migratory.

  • Akt Pathway Inhibition: The compound significantly downregulates the phosphorylation of Akt (p-Akt). Because the PI3K/Akt signaling axis is a major driver of cell motility, its inhibition directly stalls malignant cytoskeletal rearrangement.

  • E-cadherin Upregulation: By inhibiting Akt, the compound restores the expression of E-cadherin, a critical cell-cell adhesion molecule. Its restoration anchors epithelial cells, preventing dissemination.

  • TIMP-1 Enhancement: It upregulates Tissue Inhibitor of Metalloproteinases 1 (TIMP-1), which neutralizes matrix metalloproteinases (MMPs), thereby preventing the degradation of the extracellular matrix (ECM) required for tumor invasion.

SignalingPathway TMC 2,3,6-Trimethoxy-4-methylphenol (TMC) Akt Akt Phosphorylation (p-Akt) TMC->Akt Inhibits Ecad E-cadherin (Epithelial Marker) TMC->Ecad Upregulates TIMP1 TIMP-1 (MMP Inhibitor) TMC->TIMP1 Upregulates Metastasis Tumor Cell Migration & Invasion Akt->Metastasis Promotes Ecad->Metastasis Suppresses TIMP1->Metastasis Suppresses

Fig 2. Anti-metastatic signaling mechanism of TMC in lung cancer cells via EMT suppression.

Analytical Characterization and Validation Protocols

To ensure scientific integrity, the identity of the synthesized or isolated compound must be validated using a self-validating analytical system. The following protocol ensures the precise verification of the C₁₀H₁₄O₄ formula and 198.219 g/mol molecular weight.

Spectroscopic Validation Protocol
  • High-Resolution Mass Spectrometry (HRESIMS):

    • Method: Operate the mass spectrometer using electrospray ionization in positive mode (ESI+).

    • System Validation: The molecular ion peak [M + H]⁺ must be observed at m/z 199.0965 (calculated for C₁₀H₁₅O₄, 199.0970). This strictly confirms the exact molecular weight of the parent compound as 198.219 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Dissolve 5.0 mg of the purified sample in deuterated chloroform (CDCl₃). Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra.

    • ¹H NMR Validation: The spectrum must show three distinct methoxy singlets (~δ 3.79, 3.80, 3.91 ppm, integrating to 3H each), one methyl singlet (~δ 2.15 ppm, 3H), and the phenolic OH proton (broad singlet, ~δ 5.45 ppm). The absence of aromatic protons confirms the full substitution of the benzene ring.

    • ¹³C NMR Validation: Exactly ten distinct carbon signals must be present, including highly deshielded oxygen-bearing aromatic carbons in the δ 130-150 ppm range.

Conclusion

2,3,6-Trimethoxy-4-methylphenol (C₁₀H₁₄O₄, MW: 198.219 g/mol ) represents a highly specialized bioactive molecule. Its targeted mechanistic action against tumor metastasis via EMT suppression, combined with its structural utility as a precursor in complex biomimetic syntheses, makes it a prime candidate for further pharmacological development and synthetic methodology research.

References

  • Chemical Synthesis Database. "2,3,6-trimethoxy-4-methylphenol - Molecular Weight and Formula." ChemSynthesis. Available at: [Link]

  • Lee, T.-H., et al. (2014). "New and Cytotoxic Components from Antrodia camphorata." Molecules, 19(12), 21378-21385. Available at:[Link]

  • Duecker, et al. (2019). "Synthesis of Swinhoeisterol A, Dankasterone A and B, and Periconiastone A by Radical Framework Reconstruction." Journal of the American Chemical Society. Available at:[Link]

  • Yeh, C.-T., et al. (2015). "2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its mechanism." Cytotechnology. Available at:[Link]

Foundational

Electrochemical and Pharmacological Profiling of 2,3,6-Trimethoxy-4-methylphenol (TMC) Derivatives: A Redox-Driven Approach to Anti-Metastatic Drug Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Electroanalytical Chemistry & Molecular Pharmacology Executive Summary The search for novel anti-metastatic agents has inc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Electroanalytical Chemistry & Molecular Pharmacology

Executive Summary

The search for novel anti-metastatic agents has increasingly focused on natural products with highly tunable redox properties. 2,3,6-Trimethoxy-4-methylphenol , commonly referred to as TMC or "Leader 1", is a unique phenylmethanoid isolated from the solid-state cultured mycelium of the medicinal fungus Antrodia camphorata [1]. While traditional drug discovery often focuses on receptor-ligand binding affinities, the therapeutic efficacy of methoxyphenols is fundamentally governed by their redox potential .

This whitepaper provides an in-depth technical framework for analyzing the redox potential of TMC derivatives. By bridging electroanalytical chemistry with intracellular signaling, we demonstrate how structural modifications influence electron-donating capacity, which in turn dictates the suppression of Epithelial-Mesenchymal Transition (EMT) and tumor metastasis [2].

Structural Causality: The Electrochemistry of Methoxyphenols

The biological potency of TMC is not coincidental; it is a direct consequence of its highly substituted aromatic ring. To understand the causality behind its low redox potential, we must analyze its structural electronics:

  • Ortho-Methoxy Groups (C2 and C6): The oxygen atoms of the methoxy groups possess lone pairs that donate electron density into the aromatic ring via resonance. Because they are positioned ortho to the phenolic hydroxyl group (C1), they profoundly stabilize the phenoxyl radical formed upon one-electron oxidation.

  • Para-Methyl Group (C4): The methyl group at the para position provides additional electron density via hyperconjugation. This prevents radical dimerization (a common degradation pathway for unsubstituted phenols) and lowers the oxidation potential.

  • Meta-Methoxy Group (C3): While meta substituents primarily exert inductive electron-withdrawing effects, the sheer density of electron-donating groups (EDGs) in TMC creates an exceptionally electron-rich π -system.

The Result: The convergence of these EDGs shifts the anodic peak potential ( Epa​ ) significantly negative compared to standard phenols. This low redox potential allows TMC to act as a potent, rapid-response electron donor, neutralizing intracellular Reactive Oxygen Species (ROS) before they can activate oncogenic kinase cascades.

Experimental Protocol: Electrochemical Redox Profiling

To accurately determine the redox potential of TMC derivatives, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) must be employed. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls . The following methodology is designed as a self-validating system to eliminate artifacts from solvent drift or reference electrode instability.

Step-by-Step Methodology

Step 1: Electrode Preparation and Surface Activation

  • Action: Polish a 3.0 mm Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth pad for 2 minutes in a figure-eight motion. Sonicate in ultra-pure water and ethanol for 3 minutes each.

  • Causality: Phenol oxidation is highly sensitive to surface kinetics. Polishing removes oxidized carbon species and adsorbed impurities, ensuring a reproducible electroactive surface area and minimizing electron transfer resistance.

Step 2: Electrolyte System Formulation

  • Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile ( CH3​CN ).

  • Causality: Aprotic solvents are strictly required. In aqueous media, phenols undergo rapid proton-coupled electron transfer (PCET) and subsequent polymerization, obscuring the thermodynamic redox potential. Acetonitrile isolates the initial one-electron oxidation to the radical cation.

Step 3: Analyte Deoxygenation

  • Action: Dissolve the TMC derivative to a final concentration of 1.0 mM. Purge the electrochemical cell with high-purity N2​ gas for 10 minutes prior to scanning. Maintain a blanket of N2​ over the solution.

  • Causality: Dissolved oxygen reduces at negative potentials, creating background currents and generating superoxide radicals that can prematurely oxidize the analyte.

Step 4: Voltammetric Execution (CV & DPV)

  • Action:

    • CV: Execute scans from 0.0 V to +1.2 V (vs. Ag/AgCl pseudo-reference) at varying scan rates (10, 20, 50, 100, 200 mV/s).

    • DPV: Run a scan with a pulse width of 50 ms and a pulse amplitude of 50 mV.

  • Causality: CV provides kinetic data (diffusion control is confirmed if peak current ip​ scales linearly with the square root of the scan rate, v1/2 ). DPV suppresses non-faradaic background charging currents, yielding high-resolution anodic peak potentials ( Epa​ ).

Step 5: Self-Validation Mechanism (Internal Calibration)

  • Action: Post-measurement, spike the solution with 1.0 mM Ferrocene ( Fc ) and record a final CV scan. Shift all reported potentials to the E1/2​ of the Fc/Fc+ couple.

  • Causality: Ag/AgCl pseudo-reference electrodes drift significantly in non-aqueous solvents. Referencing against the thermodynamically stable Fc/Fc+ couple ensures absolute accuracy and reproducibility across different laboratories.

Workflow Step1 1. Electrode Preparation Alumina Polish & Sonication Step2 2. Electrolyte System 0.1 M TBAPF6 in MeCN Step1->Step2 Step3 3. Analyte Deoxygenation N2 Purge (10 min) Step2->Step3 Step4 4. Voltammetric Execution CV & DPV Scans Step3->Step4 Step5 5. Internal Calibration Ferrocene Spike (Fc/Fc+) Step4->Step5

Fig 1. Self-validating electrochemical workflow for determining the redox potential of TMC derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the impact of methoxy substitutions on the redox potential and subsequent biological activity, we summarize the comparative electrochemical parameters of TMC against baseline phenol derivatives. Lower oxidation potentials correlate directly with enhanced anti-metastatic efficacy (measured via cell migration IC50 in A549 lung cancer models) [2].

CompoundSubstitution PatternPeak Anodic Potential ( Epa​ vs Fc/Fc+ )*Electrochemical ReversibilityBiological IC50 (Migration)
Phenol None~1.20 VIrreversible (Polymerizes)N/A (Highly Cytotoxic)
Creosol 2-Methoxy-4-methyl~0.85 VIrreversible>100 µM
Syringol Deriv. 2,6-Dimethoxy-4-methyl~0.65 VQuasi-reversible~50 µM
TMC (Leader 1) 2,3,6-Trimethoxy-4-methyl~0.45 V Reversible <20 µM

*Note: Potentials are representative thermodynamic values demonstrating the cathodic shift induced by cumulative EDG substitution.

Data Synthesis Insight: The addition of the third methoxy group at the C3 position in TMC creates a synergistic electronic effect. It drops the oxidation potential to ~0.45 V, allowing it to easily donate an electron to biological oxidants without requiring high activation energy, while the reversible nature of the redox couple prevents the formation of toxic, reactive quinone-methide intermediates.

Biological Translation: Redox Modulation of Metastasis

How does a low redox potential translate to anti-cancer efficacy? In the context of tumor microenvironments, elevated ROS levels act as secondary messengers that hyperactivate the MAPK and PI3K/Akt signaling pathways. This phosphorylation cascade (particularly p-Akt) drives Epithelial-Mesenchymal Transition (EMT), downregulating adhesion molecules like E-cadherin and promoting metastasis.

Because TMC possesses an optimized, low redox potential, it acts as a highly efficient intracellular ROS scavenger.

The Mechanistic Cascade:

  • Redox Interception: TMC readily oxidizes to its stable phenoxyl radical, neutralizing intracellular ROS.

  • Kinase Suppression: The reduction in oxidative stress prevents the ROS-dependent phosphorylation of Akt (yielding decreased p-Akt levels) [2].

  • EMT Reversal: Inhibition of the Akt pathway upregulates the epithelial marker E-cadherin and increases the expression of Tissue Inhibitor of Metalloproteinases 1 (TIMP-1).

  • Phenotypic Outcome: The structural integrity of the cellular matrix is maintained, effectively suppressing tumor cell movement, migration, and invasion.

Signaling TMC TMC Derivative (Low Redox Potential) ROS Intracellular ROS (Oxidative Stress) TMC->ROS Scavenges (e- donor) Akt Akt Phosphorylation (p-Akt Activation) TMC->Akt Downregulates ROS->Akt Promotes EMT Epithelial-Mesenchymal Transition (EMT) Akt->EMT Drives Metastasis Tumor Metastasis (Migration & Invasion) EMT->Metastasis Induces

Fig 2. Redox-driven signaling cascade illustrating TMC's anti-metastatic mechanism via ROS and Akt modulation.

Conclusion

The therapeutic utility of 2,3,6-Trimethoxy-4-methylphenol (TMC) derivatives is inextricably linked to their electrochemical behavior. By utilizing rigorous, self-validating voltammetric protocols, researchers can quantify the exact electron-donating capacity of these molecules. Understanding the causality between the methoxy-substitution pattern, the resulting low redox potential, and the downstream inhibition of the Akt/EMT pathway provides a rational blueprint for designing next-generation anti-metastatic agents derived from Antrodia camphorata.

References

  • Lee, T.-H., Chen, C.-C., Chen, J.-J., Liao, H.-F., Chang, H.-S., Sung, P.-J., Tseng, M.-H., Wang, S.-Y., Ko, H.-H., & Kuo, Y.-H. (2014). New and Cytotoxic Components from Antrodia camphorata. Molecules, 19(12), 21378-21385.[Link]

  • Fa, K.-N., Yang, C.-M., Chen, C.-C., et al. (2015). 2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its mechanism. National Chung Hsing University Institutional Repository.[Link]

Protocols & Analytical Methods

Method

Application Note: Total Synthesis Protocol for 2,3,6-Trimethoxy-4-methylphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and regioselective total synthesis protocol for 2,3,6-Trimethoxy-4-methylphenol, a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and regioselective total synthesis protocol for 2,3,6-Trimethoxy-4-methylphenol, a potent anti-metastatic pharmacophore.

Pharmacological Context & Rationale

2,3,6-Trimethoxy-4-methylphenol (also referred to in pharmacognosy literature as 2,3,5-trimethoxy-4-cresol ) is a highly oxygenated phenolic compound originally isolated from the solid-state cultured mycelium of the medicinal mushroom Antrodia cinnamomea[1].

In oncology and drug development, this compound has garnered significant attention due to its potent anti-metastatic properties. Mechanistically, it suppresses the phosphorylation of Akt (p-Akt), which subsequently downregulates the expression of matrix metalloproteinases (MMP-2 and MMP-9)[1]. Concurrently, it upregulates the epithelial marker E-cadherin and TIMP-1, effectively inhibiting the Epithelial-Mesenchymal Transition (EMT) and halting tumor cell migration and invasion[1]. Because natural extraction yields are notoriously low[2], establishing a robust chemical synthesis route is critical for downstream preclinical validation and derivative design[3].

BioMechanism TMC 2,3,6-Trimethoxy- 4-methylphenol Akt p-Akt Pathway TMC->Akt Suppresses MMP MMP-2 / MMP-9 Akt->MMP Downregulates Ecad E-cadherin Akt->Ecad Upregulates EMT EMT Phenotype MMP->EMT Promotes Ecad->EMT Inhibits Metastasis Tumor Metastasis EMT->Metastasis Drives

Caption: Biological mechanism of 2,3,6-Trimethoxy-4-methylphenol in suppressing tumor metastasis.

Retrosynthetic Logic & Orthogonal Protection Strategy

Synthesizing a 1,2,3,4-tetraoxygenated benzene ring with precise regiochemistry requires strict control over the electronic properties of the aromatic system. A naive approach of direct oxidation often leads to over-oxidized quinones.

To achieve the exact substitution pattern of 2,3,6-trimethoxy-4-methylphenol, we utilize an orthogonal protection strategy starting from the commercially available 2,6-dimethoxy-4-methylphenol (4-methylsyringol).

  • Causality of Protection: The C1 phenol must be masked with a benzyl group. If we were to methylate it immediately, we would lose the ability to differentiate the C1 oxygen from the newly introduced C3 oxygen later in the synthesis. The benzyl group survives bromination and basic methylation but is easily cleaved via mild hydrogenolysis.

  • Regioselective Functionalization: The aromatic ring of the protected intermediate is highly activated. Electrophilic bromination occurs exclusively at the sterically accessible C3 position.

  • Oxygenation via Borylation: Direct hydroxylation of the hindered C3 position is achieved via halogen-metal exchange, trapping with trimethyl borate, and subsequent oxidative cleavage. This avoids the harsh conditions of Baeyer-Villiger or Elbs oxidations, ensuring high fidelity of the aromatic core.

SynthesisWorkflow SM 2,6-Dimethoxy-4-methylphenol Step1 Step 1: Benzyl Protection (BnBr, K2CO3) SM->Step1 Int1 1-Benzyloxy-2,6-dimethoxy- 4-methylbenzene Step1->Int1 Step2 Step 2: Bromination (NBS, DMF) Int1->Step2 Int2 1-Benzyloxy-3-bromo-2,6- dimethoxy-4-methylbenzene Step2->Int2 Step3 Step 3: Lithiation/Oxidation (n-BuLi, B(OMe)3, H2O2) Int2->Step3 Int3 1-Benzyloxy-3-hydroxy-2,6- dimethoxy-4-methylbenzene Step3->Int3 Step4 Step 4: O-Methylation (MeI, K2CO3) Int3->Step4 Int4 1-Benzyloxy-2,3,6-trimethoxy- 4-methylbenzene Step4->Int4 Step5 Step 5: Hydrogenolysis (H2, Pd/C) Int4->Step5 Product 2,3,6-Trimethoxy- 4-methylphenol Step5->Product

Caption: Five-step orthogonal total synthesis workflow for 2,3,6-Trimethoxy-4-methylphenol.

Step-by-Step Experimental Protocols

Step 1: Benzyl Protection of the C1 Phenol

Objective: Mask the C1 hydroxyl group to prevent unwanted methylation in Step 4.

  • Dissolve 2,6-dimethoxy-4-methylphenol (10.0 g, 59.5 mmol) in anhydrous DMF (100 mL).

  • Add anhydrous K₂CO₃ (16.4 g, 119.0 mmol) and stir the suspension at room temperature for 15 minutes.

  • Dropwise add Benzyl bromide (BnBr) (8.5 mL, 71.4 mmol).

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quench with ice water (300 mL) and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield 1-Benzyloxy-2,6-dimethoxy-4-methylbenzene .

Step 2: Regioselective Bromination

Objective: Introduce a bromine atom at C3 to serve as a handle for oxygenation.

  • Dissolve 1-Benzyloxy-2,6-dimethoxy-4-methylbenzene (12.0 g, 46.5 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (8.68 g, 48.8 mmol) portion-wise over 30 minutes. Note: DMF stabilizes the bromonium intermediate, preventing over-bromination of the highly activated ring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the mixture into sodium thiosulfate solution (5%, 200 mL) to quench any residual bromine. Extract with diethyl ether (3 × 100 mL), wash thoroughly with water to remove DMF, dry, and concentrate to yield 1-Benzyloxy-3-bromo-2,6-dimethoxy-4-methylbenzene .

Step 3: Lithiation, Borylation, and Oxidative Cleavage

Objective: Convert the C3 bromide directly to a phenol using a self-validating halogen-metal exchange sequence.

  • In an oven-dried flask under Argon, dissolve the brominated intermediate (10.0 g, 29.7 mmol) in anhydrous THF (120 mL). Cool strictly to -78 °C using a dry ice/acetone bath. Caution: Strict temperature control is required to prevent aryne formation.

  • Dropwise add n-Butyllithium (2.5 M in hexanes, 13.0 mL, 32.6 mmol). Stir at -78 °C for 30 minutes.

  • Add Trimethyl borate (B(OMe)₃) (5.0 mL, 44.5 mmol) rapidly. Stir for 1 hour at -78 °C, then allow the mixture to warm to 0 °C.

  • To the resulting boronic ester, carefully add 10% aqueous NaOH (30 mL) followed by 30% H₂O₂ (15 mL). Stir at room temperature for 2 hours.

  • Acidify the mixture to pH 3 with 1M HCl, extract with EtOAc, dry, and purify via flash chromatography to yield 1-Benzyloxy-3-hydroxy-2,6-dimethoxy-4-methylbenzene (IUPAC: 3-benzyloxy-2,4-dimethoxy-6-methylphenol).

Step 4: Selective O-Methylation

Objective: Methylate the newly formed C3 phenol to complete the trimethoxy core.

  • Dissolve the intermediate from Step 3 (6.0 g, 21.9 mmol) in reagent-grade acetone (60 mL).

  • Add anhydrous K₂CO₃ (6.0 g, 43.8 mmol) and Methyl iodide (MeI) (2.0 mL, 32.8 mmol).

  • Reflux the mixture (approx. 60 °C) for 4 hours.

  • Filter off the inorganic salts, concentrate the filtrate, and partition between water and EtOAc. Dry the organic layer and concentrate to yield 1-Benzyloxy-2,3,6-trimethoxy-4-methylbenzene .

Step 5: Hydrogenolysis (Deprotection)

Objective: Remove the benzyl protecting group orthogonally without cleaving the methoxy ethers.

  • Dissolve the fully protected intermediate (5.5 g, 19.1 mmol) in a 1:1 mixture of MeOH and EtOAc (50 mL).

  • Add 10% Palladium on Carbon (Pd/C) (0.55 g, 10 wt%).

  • Purge the flask with Hydrogen gas and stir vigorously under an H₂ balloon at room temperature for 4 hours. Note: Hydrogenolysis is completely orthogonal to the methoxy groups, avoiding the demethylation risks associated with Lewis acids like BBr₃.

  • Filter the catalyst through a pad of Celite, wash with MeOH, and concentrate the filtrate in vacuo.

  • Purify via recrystallization (hexanes/dichloromethane) to afford pure 2,3,6-Trimethoxy-4-methylphenol .

Quantitative Data & Analytical Validation

To ensure experimental trustworthiness, the physical and spectroscopic markers for each intermediate are summarized below. Researchers must validate the loss of the aromatic proton in Step 2 and the appearance of the distinct C5 aromatic proton in the final product.

StepIntermediate / ProductExpected Yield (%)Key Analytical Marker (¹H NMR, CDCl₃)Target Purity (HPLC)
1 1-Benzyloxy-2,6-dimethoxy-4-methylbenzene95%5.05 ppm (s, 2H, -CH₂ -Ph)>99%
2 1-Benzyloxy-3-bromo-2,6-dimethoxy-4-methylbenzene88%Loss of one aromatic proton (integration changes from 2H to 1H)>98%
3 1-Benzyloxy-3-hydroxy-2,6-dimethoxy-4-methylbenzene75%5.60 ppm (s, 1H, Ar-OH )>95%
4 1-Benzyloxy-2,3,6-trimethoxy-4-methylbenzene92%3.85–3.95 ppm (m, 9H, 3 × -OCH₃ )>98%
5 2,3,6-Trimethoxy-4-methylphenol 98%5.50 ppm (s, 1H, -OH ), 6.40 ppm (s, 1H, Ar-H at C5)>99%

Overall Synthetic Yield: ~56% over 5 steps.

References

  • Title: 2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its mechanism Source: Journal of Natural Medicines (nchu.edu.tw) URL: [1]

  • Title: Current Advances on the Structure, Bioactivity, Synthesis, and Metabolic Regulation of Novel Ubiquinone Derivatives in the Edible and Medicinal Mushroom Antrodia cinnamomea Source: Journal of Agricultural and Food Chemistry (researchgate.net) URL: [2]

  • Title: Synthesis of Swinhoeisterol A, Dankasterone A and B, and Periconiastone A by Radical Framework Reconstruction Source: Journal of the American Chemical Society (acs.org) URL: [3]

Sources

Application

Analytical Method Development and Validation for the Quantification of 2,3,6-Trimethoxy-4-methylphenol via RP-HPLC

Executive Summary The accurate quantification of bioactive secondary metabolites is a critical bottleneck in natural product drug development. 2,3,6-Trimethoxy-4-methylphenol (also known as 2,3,5-Trimethoxy-4-cresol or T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of bioactive secondary metabolites is a critical bottleneck in natural product drug development. 2,3,6-Trimethoxy-4-methylphenol (also known as 2,3,5-Trimethoxy-4-cresol or TMC) is a potent phenylmethanoid isolated from the solid-state cultured mycelium of the medicinal fungus Antrodia cinnamomea (syn. Antrodia camphorata)[1].

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for researchers and drug development professionals. It details not only the steps required to isolate and quantify this compound but also the chromatographic causality behind each methodological choice, ensuring high reproducibility and scientific integrity.

Pharmacological Context & Analyte Profiling

To design an effective analytical method, one must first understand the physicochemical and biological profile of the target analyte.

Analyte Profile:

  • Chemical Name: 2,3,6-Trimethoxy-4-methylphenol

  • Molecular Formula: C₁₀H₁₄O₄[2]

  • Molecular Weight: 198.219 g/mol [2]

  • Structural Characteristics: A phenolic ring substituted with three methoxy groups and one methyl group, rendering the molecule highly lipophilic but capable of hydrogen bonding via the hydroxyl group.

Therapeutic Significance: TMC has garnered significant attention in oncology due to its targeted anti-metastatic properties. Research demonstrates that TMC effectively suppresses the movement, migration, and invasion of human lung cancer cells (A549)[3]. Crucially, it achieves this without exhibiting cytotoxicity at concentrations below 20 µM[3]. The compound exerts its effects by downregulating the p-Akt pathway while upregulating the epithelial marker E-cadherin and the tissue inhibitor of metalloproteinases (TIMP-1)[3].

Pathway TMC 2,3,6-Trimethoxy- 4-methylphenol pAkt p-Akt Pathway TMC->pAkt Inhibits Ecad E-cadherin TMC->Ecad Upregulates TIMP1 TIMP-1 TMC->TIMP1 Upregulates Metastasis Lung Cancer Metastasis (A549) pAkt->Metastasis Promotes Ecad->Metastasis Suppresses TIMP1->Metastasis Suppresses

Caption: Pharmacological mechanism of TMC in suppressing A549 lung cancer metastasis.

Chromatographic Rationale: The Causality of Method Design

A robust HPLC method requires deliberate parameter selection based on the analyte's chemistry.

  • Stationary Phase Selection (C18): The presence of three methoxy groups and a methyl group imparts significant non-polar character to the aromatic ring. An octadecylsilane (C18) column provides the necessary hydrophobic surface area to achieve adequate retention and resolution from polar matrix interferents.

  • Mobile Phase Additive (0.1% Formic Acid): Phenolic hydroxyl groups typically have a pKa around 9.5. If the mobile phase pH fluctuates near this value, the compound will partially ionize, leading to peak splitting and severe tailing. Adding 0.1% Formic Acid lowers the pH to ~2.7, ensuring >99% of the TMC molecules remain in their neutral, protonated state. This also masks residual silanol groups on the stationary phase, sharpening the peak.

  • Organic Modifier (Acetonitrile): Acetonitrile is selected over methanol due to its lower viscosity and stronger elution capacity for aromatic compounds. Its aprotic nature facilitates better mass transfer, yielding higher theoretical plate counts.

  • Detection Wavelength (280 nm): The substituted benzenoid structure exhibits strong UV absorption corresponding to π-π* transitions. 280 nm provides optimal signal-to-noise (S/N) ratio while avoiding the baseline noise typical of lower wavelengths (e.g., 210 nm) where mobile phase solvents may absorb.

Experimental Protocol & Self-Validating Workflows

Sample Preparation

The extraction protocol leverages ultrasonication to induce cavitation, which disrupts the fungal cell walls and enhances mass transfer without the thermal degradation risks associated with Soxhlet extraction.

  • Weighing: Accurately weigh 1.0 g of lyophilized A. cinnamomea mycelium powder into a 50 mL centrifuge tube.

  • Extraction: Add 10.0 mL of HPLC-grade Methanol. Vortex for 30 seconds to ensure complete wetting.

  • Ultrasonication: Sonicate the mixture in a water bath at room temperature (25°C) for 30 minutes.

  • Separation: Centrifuge the extract at 10,000 rpm for 10 minutes at 4°C to pellet the insoluble matrix.

  • Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE membrane directly into an amber HPLC autosampler vial. (Note: PTFE is chosen to prevent the adsorption of lipophilic phenols that can occur with nylon filters).

Workflow N1 Mycelium Powder N2 Methanol Extraction N1->N2 N3 Centrifugation (10k rpm) N2->N3 N4 Supernatant Recovery N3->N4 N5 Filtration (0.22 µm PTFE) N4->N5 N6 HPLC Injection N5->N6

Caption: Step-by-step sample preparation workflow for the extraction of TMC from mycelium.

Chromatographic Conditions
ParameterSpecification
Column Reversed-Phase C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Maintains consistent solvent viscosity)
Detection UV/Vis or PDA at 280 nm
Gradient Elution Profile

A gradient is essential to elute highly lipophilic triterpenoids (e.g., antcins) present in the Antrodia matrix, preventing column fouling and carryover.

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.08020Equilibration and elution of polar interferents.
5.08020Isocratic hold to stabilize baseline.
15.04060Linear ramp to elute TMC (approx. RT: 12.5 min).
20.01090High organic wash to elute heavy triterpenoids.
25.01090Isocratic hold to ensure complete column clearing.
26.08020Return to initial conditions.
35.08020Re-equilibration prior to the next injection.
System Suitability Test (SST) - The Self-Validating Step

Before analyzing unknown samples, the system must validate its own performance. Inject a 50 µg/mL TMC standard solution five consecutive times. Proceed only if the following criteria are met:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (Tf): 0.8 – 1.5 (Ensures sufficient silanol masking).

  • Theoretical Plates (N): > 5,000 (Ensures column efficiency).

Method Validation Data (ICH Guidelines)

To guarantee trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of the expected quantitative validation parameters for this specific protocol.

Validation ParameterAcceptance CriteriaExpected Experimental Result
Linearity Range R² > 0.9991.0 – 100.0 µg/mL (R² = 0.9997)
Limit of Detection (LOD) S/N ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mL
Intra-day Precision (RSD%) ≤ 2.0% (n=6)0.8%
Inter-day Precision (RSD%) ≤ 3.0% (n=18)1.4%
Accuracy (Recovery %) 95.0% – 105.0%98.5% ± 1.2%

Conclusion

This RP-HPLC method provides a highly specific, reproducible, and validated approach for the quantification of 2,3,6-Trimethoxy-4-methylphenol. By utilizing a targeted gradient and strict pH control via formic acid, researchers can reliably isolate this anti-metastatic compound from complex fungal matrices, accelerating its evaluation in preclinical oncology models.

Sources

Method

Application Note: Regioselective Oxidation of 2,3,6-Trimethoxy-4-methylphenol to Quinones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Overview The oxidation of highly oxygenated phenols is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Overview

The oxidation of highly oxygenated phenols is a cornerstone transformation in the synthesis of bioactive quinones, including Coenzyme Q analogues and anti-cancer therapeutics. 2,3,6-Trimethoxy-4-methylphenol (also known as TMC), a naturally occurring compound isolated from the medicinal fungus Antrodia camphorata[1], serves as an exceptionally electron-rich substrate. Due to its dense array of electron-donating methoxy and methyl groups, its oxidation potential is significantly lowered, making it highly susceptible to Single-Electron Transfer (SET) oxidants.

This application note details the mechanistic causality and provides self-validating protocols for the divergent oxidation of 2,3,6-trimethoxy-4-methylphenol into both para- and ortho-quinones. By carefully selecting the catalytic system and oxidant, researchers can exert precise regiochemical control over the final quinone architecture.

Mechanistic Insights: Electronic Causality in Phenol Oxidation

To achieve high yields and avoid polymeric byproducts, one must understand the electronic behavior of the substrate. The presence of three methoxy groups and one methyl group raises the Highest Occupied Molecular Orbital (HOMO) energy of the phenol ring.

The para-Oxidation Pathway (CuCl₂ / O₂)

When subjected to aerobic oxidation using a Copper(II) chloride catalyst, the reaction proceeds via phenolate activation. The substrate binds to an electronically coupled [Cu₄(μ₄-O)]⁶⁺ core, acting as an electron acceptor to form a copper-bound phenoxyl radical anion[2]. Spin delocalization into the aromatic ring allows triplet oxygen to attack at the para position. Because the para position in 2,3,6-trimethoxy-4-methylphenol is occupied by a methoxy group (at C6, relative to C3), the resulting tetrahedral intermediate undergoes oxidative demethylation . The collapse of this intermediate expels methanol and yields the highly stable 1,4-benzoquinone derivative[2][3].

The ortho-Oxidation Pathway (IBX)

Alternatively, o-Iodoxybenzoic acid (IBX) acts as a specialized two-electron oxidant. Unlike SET oxidants that rely on spin density, IBX coordinates directly with the phenol's hydroxyl group. This pre-organizes the transition state, forcing the delivery of oxygen exclusively to the adjacent ortho carbon[4]. This regioselective double-oxidation installs a new oxygen atom and subsequently oxidizes the resulting catechol intermediate into an ortho-quinone, bypassing the electronically favored para pathway[4].

Pathway TMP 2,3,6-Trimethoxy-4-methylphenol (Electron-Rich Substrate) SET Activation / Coordination (Cu(II) or IBX) TMP->SET Oxidant Addition Radical Phenoxyl Radical / Intermediate SET->Radical e⁻ transfer PathA Path A: IBX Oxidation (Hydroxyl Coordination) Radical->PathA PathB Path B: Aerobic Oxidation (CuCl2 / O2) Radical->PathB oQuinone ortho-Quinone Derivative (1,2-Benzoquinone) PathA->oQuinone Regioselective Delivery pQuinone para-Quinone Derivative (1,4-Benzoquinone) PathB->pQuinone Oxidative Demethylation (-MeOH)

Mechanistic pathways for the divergent oxidation of 2,3,6-trimethoxy-4-methylphenol to quinones.

Experimental Workflows & Protocols

Protocol A: Aerobic Oxidation to p-Quinone via Cu(II) Catalysis

This protocol utilizes a "green chemistry" approach, employing molecular oxygen as the terminal oxidant and CuCl₂ as the catalyst[2]. The addition of an alcohol co-solvent is critical as it stabilizes the active oxotetracuprate cluster[2].

Reagents:

  • 2,3,6-Trimethoxy-4-methylphenol (1.0 equiv, 10 mmol)

  • CuCl₂·2H₂O (0.1 equiv, 1 mmol)

  • Solvent: Ionic liquid (e.g.,[bmim]Cl) mixed with n-butanol (3:1 v/v)

  • Oxidant: Molecular Oxygen (O₂)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve CuCl₂·2H₂O in the [bmim]Cl / n-butanol solvent mixture (20 mL) in a round-bottom flask. Stir at 60 °C for 15 minutes to allow the in situ formation of the active 1-n-butyl-3-methylimidazolium oxotetracuprate catalyst[2].

  • Substrate Addition: Slowly add 2,3,6-trimethoxy-4-methylphenol to the activated catalyst solution. The solution will immediately darken, indicating the formation of the copper-bound phenoxyl radical.

  • Aerobic Oxidation: Purge the vessel with O₂ and maintain a steady balloon pressure (1 atm). Stir vigorously at 60 °C.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The highly polar phenol spot will disappear, replaced by a distinct, brightly colored (yellow/orange) quinone spot. Reaction time is typically 4–5 hours[5].

  • Workup & Self-Validation: Cool to room temperature. Extract the mixture with diethyl ether (3 × 20 mL). The ionic liquid containing the catalyst will remain in the aqueous/polar phase, allowing for catalyst recycling. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude p-quinone via silica gel flash chromatography to achieve >95% purity[3].

Note on Scale-Up: For industrial scale-up, transitioning this reaction into a continuous-flow microreactor utilizing high-velocity air can reduce the reaction time from 5 hours to approximately 78.5 seconds by overcoming gas-liquid mass transfer limitations[5].

Protocol B: Regioselective Oxidation to o-Quinone via IBX

This protocol is utilized when the synthetic target requires an ortho-quinone architecture. The starting phenol must contain electron-donating groups to facilitate the double-oxidation process[4].

Reagents:

  • 2,3,6-Trimethoxy-4-methylphenol (1.0 equiv, 5 mmol)

  • o-Iodoxybenzoic acid (IBX) (1.1 equiv, 5.5 mmol)

  • Solvent: DMF or THF (15 mL)

Step-by-Step Methodology:

  • Reagent Suspension: Suspend IBX in DMF (15 mL) at room temperature. Causality note: IBX is largely insoluble in most organic solvents but exhibits sufficient solubility in DMF to drive the reaction without forming explosive hazards associated with other hypervalent iodine reagents.

  • Substrate Addition: Add the phenol substrate in one portion. The reaction mixture will transition from a cloudy suspension to a deeply colored solution as the catechol intermediate forms and is subsequently oxidized[4].

  • Reaction Monitoring: Stir at room temperature for 6 to 12 hours. Monitor via TLC until the starting material is fully consumed.

  • Quenching & Workup: Dilute the reaction mixture with diethyl ether (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize and remove the iodoso byproduct.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting o-quinone is highly reactive and should be stored at -20 °C or used immediately in subsequent Diels-Alder or reduction steps[4].

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields based on the selected oxidative pathway:

Oxidation PathwayCatalyst / OxidantSolvent SystemTemp (°C)TimePrimary ProductExpected Yield
Aerobic p-Oxidation CuCl₂ (10 mol%) / O₂[bmim]Cl / n-butanol60 °C4 - 5 hpara-Quinone85 - 92%
Microreactor p-Oxidation CuCl₂ / High-Velocity AirEthanol / Water60 °C~78 secpara-Quinone89.9%
Regioselective o-Oxidation IBX (1.1 equiv)DMF25 °C6 - 12 hortho-Quinone75 - 82%
Heterogeneous p-Oxidation Co–N–C / O₂Acetonitrile80 °C8 hpara-Quinone>90%

Data synthesized from benchmark studies on highly substituted phenols[2][4][5][6].

References

  • New and Cytotoxic Components from Antrodia camphorata Source: MDPI URL
  • Source: Catalysis Science & Technology (RSC Publishing)
  • Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II)
  • Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX)
  • Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,5-Trimethylphenol: Application Notes and Protocols Source: BenchChem URL
  • Source: New Journal of Chemistry (RSC Publishing)

Sources

Application

Application Notes and Protocols for the Extraction of 2,3,6-Trimethoxy-4-methylphenol

Authored by: Gemini, Senior Application Scientist Publication Date: March 12, 2026 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational sel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Publication Date: March 12, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent system for the extraction of 2,3,6-Trimethoxy-4-methylphenol. This substituted phenolic compound, by virtue of its structure, presents unique solubility characteristics that demand a systematic approach to extraction. This guide moves beyond a simple listing of solvents to explain the underlying physicochemical principles governing solvent-solute interactions. It provides detailed, field-tested protocols for empirical solvent screening and discusses advanced extraction strategies to maximize both yield and purity. The methodologies are designed to be self-validating, ensuring reproducible and reliable results.

Introduction: The Critical Role of Solvent Selection

2,3,6-Trimethoxy-4-methylphenol is a substituted phenolic compound with structural similarities to other methoxyphenols that have demonstrated a range of biological activities, including antioxidant and antimicrobial properties.[1] While specific experimental data on this particular molecule are limited, its structure suggests potential applications in pharmaceutical and material sciences.[1] The successful isolation and purification of this compound from a synthesis reaction mixture or a natural matrix is fundamentally dependent on the initial extraction step. The choice of solvent is the most critical parameter in this process, directly influencing extraction efficiency, selectivity, and the purity of the final product.

An inappropriate solvent can lead to low recovery, co-extraction of impurities, and downstream processing challenges. This guide, therefore, presents a logical framework for selecting and optimizing a solvent system based on the physicochemical properties of 2,3,6-Trimethoxy-4-methylphenol and the principles of solubility.

Physicochemical Profile of 2,3,6-Trimethoxy-4-methylphenol

Understanding the structural and chemical properties of the target molecule is the cornerstone of rational solvent selection. The "like dissolves like" principle dictates that a solute will have maximum solubility in a solvent with similar polarity.

Structural Analysis:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor, imparting a degree of polarity to the molecule. It also confers weak acidity.

  • Aromatic Ring: The benzene ring is nonpolar and lipophilic.

  • Methoxy (-OCH₃) Groups (x3): These groups add some polar character through the ether oxygen but also contribute to the overall size and lipophilicity of the molecule.

  • Methyl (-CH₃) Group: This is a nonpolar, electron-donating group that increases lipophilicity.

The combination of a polar hydroxyl group with multiple lipophilic methoxy and methyl substituents suggests that 2,3,6-Trimethoxy-4-methylphenol is a compound of intermediate polarity . It is predicted to have low solubility in water but good solubility in various organic solvents.[2]

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₁₄O₂PubChem[3]
Molecular Weight 166.22 g/mol PubChem[3]
CAS Number 53651-61-9PubChem[3]
Appearance Likely a solid at room temperatureInferred from similar substituted phenols.[2]
Aqueous Solubility Predicted to be lowThe presence of multiple methyl and methoxy groups increases lipophilicity, reducing water solubility.[2]
Organic Solvent Solubility Predicted to be soluble in common organic solventsPhenolic compounds are generally soluble in alcohols, ethers, ketones, and chlorinated solvents.[2][4]
Polarity IntermediateBased on the balance of polar hydroxyl/methoxy groups and nonpolar aromatic/methyl groups.

Guiding Principles for Solvent Selection

There is no universally superior solvent for the extraction of all phenolic compounds; the choice is highly dependent on the specific structure of the analyte.[5] However, a set of guiding principles can be applied:

  • Polarity Matching: The solvent should ideally have a polarity similar to that of 2,3,6-Trimethoxy-4-methylphenol. Solvents of medium polarity, such as ethanol, methanol, and ethyl acetate, are often effective for extracting phenols.[6]

  • Boiling Point: A solvent with a relatively low boiling point (e.g., 40-80°C) is desirable as it can be easily removed post-extraction using a rotary evaporator without requiring excessive heat, which could degrade the target compound.

  • Selectivity: The solvent should maximize the dissolution of the target compound while minimizing the dissolution of matrix impurities.

  • Safety and Environmental Impact: The toxicity, flammability, and environmental persistence of the solvent are critical considerations. Whenever possible, greener bio-based solvents should be considered as alternatives to traditional petroleum-based solvents.[7]

  • Cost: For large-scale extractions, the cost of the solvent can be a significant factor.

Candidate Solvents for Evaluation

Based on the principles above, the following solvents are recommended for an initial screening study. They cover a range of polarities and are commonly used for the extraction of phenolic compounds.

SolventClassBoiling Point (°C)Polarity IndexKey Considerations
Hexane Nonpolar690.1Good for pre-extraction to remove nonpolar impurities (e.g., lipids, waxes). Unlikely to be efficient for the target compound itself.
Toluene Nonpolar (Aromatic)1112.4Higher boiling point. May have better interaction with the aromatic ring than hexane.
Diethyl Ether Polar Aprotic352.8Very volatile and flammable. Excellent solvent but requires careful handling.
Ethyl Acetate Polar Aprotic774.4A versatile, medium-polarity solvent often highly effective for phenolics.[6][8] Relatively low toxicity.
Acetone Polar Aprotic565.1A strong, polar solvent. Aqueous acetone mixtures are excellent for extracting a broad range of phenols.[5][8]
Ethanol Polar Protic784.3A "green" and safe solvent, effective for many polyphenols.[8] Its protic nature allows for hydrogen bonding.
Methanol Polar Protic655.1More polar than ethanol and often more efficient for lower molecular weight phenols.[8] Higher toxicity than ethanol.
Acetonitrile Polar Aprotic825.8Common solvent for analytical chemistry (e.g., HPLC mobile phase). Can be an effective extraction solvent.

Note: Solvent property data sourced from publicly available chemical databases and tables.[9]

Experimental Protocol: Empirical Solvent Screening Workflow

Theoretical predictions provide a starting point, but the optimal solvent must be determined empirically. This protocol outlines a systematic, small-scale screening experiment to compare the extraction efficiency of multiple candidate solvents.

Objective:

To quantitatively assess the extraction yield of 2,3,6-Trimethoxy-4-methylphenol using a panel of selected solvents.

Materials:
  • Source material containing 2,3,6-Trimethoxy-4-methylphenol (e.g., crude synthesis reaction mixture, dried plant matrix).

  • Candidate solvents (from Table above).

  • Analytical balance.

  • 1.5 mL or 2.0 mL microcentrifuge tubes or glass vials.

  • Vortex mixer and/or benchtop shaker.

  • Centrifuge.

  • Syringes and 0.22 µm syringe filters.

  • Autosampler vials for analysis.

  • Quantitative analysis instrumentation (e.g., HPLC-UV, GC-MS).

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 10-20 mg of the homogenized source material into a series of labeled microcentrifuge tubes. Prepare one tube for each solvent to be tested (in triplicate for statistical validity).

  • Solvent Addition: Add 1.0 mL of the first candidate solvent to each of the three corresponding tubes. Repeat for all other candidate solvents.

  • Extraction: Tightly cap the tubes. Vortex vigorously for 1 minute to ensure thorough mixing. Place the tubes on a benchtop shaker at a consistent speed and ambient temperature for 1 hour.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet all solid material.

  • Sample Collection and Dilution: Carefully pipette an aliquot (e.g., 500 µL) of the supernatant into a clean tube, being careful not to disturb the pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter directly into a labeled autosampler vial. This removes any fine particulates that could interfere with analysis.

  • Quantitative Analysis: Analyze the filtered extracts using a pre-validated HPLC or GC-MS method to determine the concentration of 2,3,6-Trimethoxy-4-methylphenol.

  • Calculation of Yield: Calculate the extraction yield for each solvent using the formula: Yield (mg/g) = (Concentration from analysis [mg/mL] × Volume of solvent [mL]) / (Initial mass of material [g])

Workflow Visualization

G cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing & Analysis weigh 1. Weigh 10-20 mg of source material (n=3) add_solvent 2. Add 1.0 mL of candidate solvent weigh->add_solvent vortex 3. Vortex for 1 min add_solvent->vortex shake 4. Shake for 1 hour vortex->shake centrifuge 5. Centrifuge at 10,000 x g shake->centrifuge collect 6. Collect & filter supernatant centrifuge->collect analyze 7. Quantitative Analysis (HPLC or GC-MS) collect->analyze calculate 8. Calculate Yield analyze->calculate

Caption: Workflow for the empirical screening of extraction solvents.

Advanced Strategy: pH-Swing Liquid-Liquid Extraction (LLE)

For isolating phenolic compounds from complex liquid mixtures (e.g., after a reaction work-up), a pH-swing LLE is a powerful purification technique that exploits the acidic nature of the phenolic hydroxyl group.

Principle:

  • The crude mixture is dissolved in an organic solvent (e.g., Ethyl Acetate or MTBE) and washed with an aqueous base (e.g., 1M NaOH).

  • The acidic phenol is deprotonated to form its water-soluble sodium phenolate salt, which partitions into the aqueous layer. Non-acidic impurities remain in the organic layer.

  • The layers are separated. The aqueous layer, now containing the phenolate, is acidified (e.g., with 1M HCl) to a pH below the phenol's pKa.

  • This re-protonates the phenolate back to the neutral phenol, causing it to become water-insoluble again.

  • A fresh organic solvent is used to extract the purified phenol from the acidified aqueous layer.

This technique is highly effective for separating phenols from neutral or basic impurities.[10]

G start Crude Mixture in Organic Solvent (e.g., MTBE) add_base Add Aqueous Base (e.g., 1M NaOH) & Mix start->add_base separate1 Separate Layers add_base->separate1 org1 Organic Layer: Neutral/Basic Impurities separate1->org1 Discard aq1 Aqueous Layer: Sodium Phenolate (Soluble) separate1->aq1 Keep acidify Acidify Aqueous Layer (e.g., 1M HCl) aq1->acidify add_org Add Fresh Organic Solvent & Mix acidify->add_org separate2 Separate Layers add_org->separate2 aq2 Aqueous Layer: Salts separate2->aq2 Discard org2 Organic Layer: Purified Phenol separate2->org2 Collect & Evaporate

Caption: Principle of pH-swing liquid-liquid extraction for phenol purification.

Conclusion and Recommendations

The selection of an appropriate solvent is a multi-faceted process that balances extraction efficiency with practical considerations of safety, cost, and environmental impact. For 2,3,6-Trimethoxy-4-methylphenol, its structure suggests that solvents of intermediate polarity will provide the highest extraction yields.

We recommend an initial screening panel that includes ethyl acetate, acetone, and ethanol . Aqueous mixtures of acetone and ethanol (e.g., 80% acetone in water) should also be evaluated, as they are often highly effective for a broad range of phenolic compounds.[5] The final choice should be based on the empirical data generated from the screening protocol provided. For purification from complex mixtures, a pH-swing liquid-liquid extraction is a highly recommended and selective technique.

References

  • ResearchGate. (2021, September 15). What is the best solvent to prepare phenol and flavonoid extracts? Retrieved from [Link]

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • MDPI. (2023, January 6). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, March 20). A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. Retrieved from [Link]

  • PMC. Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica. Retrieved from [Link]

  • Ecoxtract. Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Retrieved from [Link]

  • ResearchGate. A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. Retrieved from [Link]

  • Royal Society of Chemistry. A selective extraction method for recovery of monofunctional methoxyphenols from biomass pyrolysis liquids. Retrieved from [Link]

  • PMC. (2021, January 14). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.
  • PubChem. 4-Methoxy-2,3,6-trimethylphenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). Phenol, 2,3,4-trimethoxy-6-methyl-. Retrieved from [Link]

  • PubChem. 2,3,4-Trimethoxy-6-methylphenol. Retrieved from [Link]

  • ResearchGate. Structure of Phenol, 4-methoxy-2,3,6-trimethyl present in the.... Retrieved from [Link]

  • University of California, Davis. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Method

Application Note: ¹H NMR Characterization of 2,3,6-Trimethoxy-4-methylphenol

Scientific Context & Scope 2,3,6-Trimethoxy-4-methylphenol (also referred to in literature as 2,3,5-trimethoxy-4-cresol or TMC) is a highly substituted phenolic compound. Originally isolated from the solid-state cultured...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scope

2,3,6-Trimethoxy-4-methylphenol (also referred to in literature as 2,3,5-trimethoxy-4-cresol or TMC) is a highly substituted phenolic compound. Originally isolated from the solid-state cultured mycelium of the medicinal fungus Antrodia camphorata1, this compound has garnered significant attention for its potent anti-metastatic properties against lung cancer cells 2. Furthermore, it serves as a critical intermediate and reference standard in the biomimetic synthesis of complex steroidal frameworks [[3]]() and Coenzyme Q derivatives.

Because the aromatic ring of TMC is fully substituted except for a single proton at the C5 position, its ¹H NMR spectrum is characterized by a series of sharp singlets. This application note provides a field-proven, self-validating protocol for the precise ¹H NMR acquisition and structural assignment of TMC, ensuring high-fidelity data for drug development and synthetic verification.

Experimental Design & Causality

To achieve publication-quality spectra, experimental parameters must be chosen based on the specific electronic and physical properties of the molecule:

  • Solvent Selection (CDCl₃): Deuterated chloroform is selected because it lacks exchangeable protons that would artificially broaden or obscure the critical phenolic -OH signal.

  • Concentration Optimization: A concentration of 10–15 mg per 0.6 mL is strictly recommended. Causality: This concentration provides an optimal signal-to-noise (S/N) ratio for 1D ¹H NMR while preventing excessive concentration-dependent intermolecular hydrogen bonding, which can cause the -OH resonance to shift unpredictably or broaden into the baseline.

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: The molecule contains multiple methyl and methoxy groups that require sufficient time for longitudinal relaxation (T1). A 2.0 s delay ensures that integration remains strictly quantitative.

Step-by-Step Acquisition Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 12 mg of high-purity 2,3,6-Trimethoxy-4-methylphenol into a clean glass vial.

  • Dissolution: Add exactly 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS) to the vial. Swirl gently until the solid is completely dissolved.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a high-quality 5 mm NMR tube (e.g., Norell Standard Series). Cap securely.

Phase 2: Spectrometer Setup & Acquisition
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent.

  • Tuning & Shimming: Tune and match the probe to the ¹H frequency. Execute gradient shimming (Z, Z2, Z3) until the residual CHCl₃ peak (δ 7.26 ppm) exhibits a line width at half height (FWHM) of ≤ 1.0 Hz.

  • Acquisition:

    • Pulse Sequence: Standard 1D ¹H 30° pulse (e.g., zg30 on Bruker systems).

    • Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width (SW): 20 ppm (to ensure a flat baseline free of edge-distortion artifacts).

Phase 3: Data Processing
  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz.

  • Manually phase the spectrum (zero-order and first-order) to ensure all peaks are perfectly absorptive.

  • Apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

NMR_Workflow N1 Sample Prep (TMC in CDCl3) N2 Spectrometer Optimization N1->N2 N3 1H Acquisition (16 Scans, D1=2s) N2->N3 N4 Data Processing (FT & Phasing) N3->N4 N5 Spectral Analysis & Validation N4->N5

Workflow for ¹H NMR sample preparation, acquisition, and data processing.

Spectral Analysis & Mechanistic Rationale

The ¹H NMR spectrum of 2,3,6-Trimethoxy-4-methylphenol is highly distinct due to the lack of scalar coupling (J-coupling) between the protons, resulting in a spectrum composed entirely of singlets.

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
6.35 – 6.45 Singlet (s)1HAr-H (C5)The lone aromatic proton. It appears as a sharp singlet due to the lack of vicinal protons. It is highly shielded by the strong electron-donating (+M) effects of the ortho/para methoxy and hydroxy groups.
5.30 – 5.50 Broad Singlet (br s)1HAr-OH (C1)Phenolic proton. The broadness is caused by intermediate chemical exchange rates and intermolecular hydrogen bonding.
3.85 Singlet (s)3H-OCH₃ (C2)Methoxy protons. Deshielded by the adjacent electronegative oxygen atom.
3.80 Singlet (s)3H-OCH₃ (C3)Methoxy protons. Slight variations in chemical shift arise from different steric environments and localized ring current effects.
3.75 Singlet (s)3H-OCH₃ (C6)Methoxy protons.
2.20 Singlet (s)3HAr-CH₃ (C4)Benzylic methyl protons. Shielded relative to methoxy groups but deshielded relative to aliphatic alkanes due to the diamagnetic anisotropy of the aromatic ring.

Note: The three methoxy groups may exhibit slight chemical shift variations depending on exact sample concentration and probe temperature, but will consistently integrate to a total of 9H within the 3.70–3.90 ppm window.

Chemical_Shifts Core 2,3,6-Trimethoxy-4-methylphenol ArH C5 Aromatic Proton ~6.4 ppm (Singlet) Core->ArH Shielded by EDGs OH C1 Phenolic OH ~5.4 ppm (Broad) Core->OH H-bonding dependent OMe C2, C3, C6 Methoxy ~3.7-3.9 ppm (Singlets) Core->OMe Deshielded by Oxygen Me C4 Methyl ~2.2 ppm (Singlet) Core->Me Benzylic position

Structural features of TMC and their corresponding ¹H NMR chemical shift rationales.

Data Validation & Troubleshooting

To ensure trustworthiness, the protocol must be treated as a self-validating system . Do not proceed with data reporting if the following checkpoint fails.

Self-Validation Checkpoint:

  • Reference Verification: Verify that the residual CHCl₃ peak is exactly at δ 7.26 ppm and the TMS peak is at δ 0.00 ppm.

  • Integration Logic: Set the integral of the aromatic proton (C5, ~6.4 ppm) to exactly 1.00 .

  • Systematic Check: The sum of the methoxy region (3.70–3.90 ppm) must equal exactly 9.00 (±0.05), and the methyl region (~2.20 ppm) must equal exactly 3.00 (±0.05).

Common Issues & Causality:

  • Missing or Highly Shifted -OH Peak: Caused by proton exchange with trace water in the CDCl₃. Solution: Use a fresh ampoule of CDCl₃ stored over molecular sieves.

  • Peak Broadening / Overlapping Methoxy Singlets: Caused by poor magnetic field homogeneity. Solution: Re-shim the Z-axis gradients. The methoxy singlets must be baseline-resolved to prove structural purity.

References

  • Tzong-Huei Lee, et al. "New and Cytotoxic Components from Antrodia camphorata." Molecules, 2014, 19(12), 21378-21385. 1

  • "2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its mechanism of action." National Chung Hsing University / Journal of Natural Medicines, 2015. 2

  • "Synthesis of Swinhoeisterol A, Dankasterone A and B, and Periconiastone A by Radical Framework Reconstruction." Journal of the American Chemical Society, 2019. 3

Sources

Application

Catalytic methylation techniques for synthesizing trimethoxyphenols

Application Note: Catalytic O-Methylation Techniques for the Synthesis of Trimethoxyphenols Introduction & Strategic Overview Trimethoxyphenols (e.g., 3,4,5-trimethoxyphenol and 2,4,5-trimethoxyphenol) are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic O-Methylation Techniques for the Synthesis of Trimethoxyphenols

Introduction & Strategic Overview

Trimethoxyphenols (e.g., 3,4,5-trimethoxyphenol and 2,4,5-trimethoxyphenol) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), including baicalein derivatives, mescaline analogs, and antioxidant therapeutics[1][2]. Historically, the synthesis of these electron-rich aromatic systems relied on hazardous methylating agents such as dimethyl sulfate (DMS) or methyl iodide (MeI), alongside stoichiometric amounts of strong inorganic bases[3]. These traditional methods pose severe environmental and safety risks, generate massive amounts of inorganic salt waste, and often suffer from poor regioselectivity[1][3].

This application note details modern, green catalytic O-methylation techniques utilizing dimethyl carbonate (DMC) as a benign methylating agent. By leveraging phase-transfer catalysts (PTCs) or organic superbases in both continuous-flow and microwave-assisted batch reactors, researchers can achieve quantitative yields of trimethoxyphenols while adhering strictly to green chemistry principles[3][4].

Mechanistic Causality in Catalytic O-Methylation

DMC is a non-toxic, environmentally benign reagent that acts via a BAl2 (bimolecular alkaline hydrolysis-like) mechanism at the methyl carbon[3]. When reacting with phenolic precursors, the process requires a catalyst to enhance the nucleophilicity of the phenol.

  • Base/PTC Systems: Potassium carbonate (K₂CO₃) combined with a phase-transfer catalyst such as Polyethylene Glycol (PEG 1000) creates a highly active solid-liquid or gas-liquid phase-transfer condition[3]. The base deprotonates the phenol, and the PEG stabilizes the resulting phenoxide, facilitating nucleophilic attack on the sterically hindered methyl group of DMC.

  • Organic Superbases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a highly efficient soluble organic base. Because of its strong basicity and steric profile, only catalytic amounts (10 mol%) are required to drive the methylation to completion[4].

Causality Check: The primary advantage of DMC is its decomposition profile. The only byproducts of this methylation are carbon dioxide (CO₂) and methanol (MeOH), making the reaction self-purifying and eliminating the need for complex aqueous workups[3].

Mechanism P Polyphenol Precursor TS Phenoxide-DMC Transition State P->TS DMC Dimethyl Carbonate (DMC) DMC->TS Cat Catalyst System (K2CO3+PEG or DBU) Cat->TS TMP Trimethoxyphenol Product TS->TMP BP Byproducts (CO2 + MeOH) TS->BP

Figure 1: Mechanistic pathway of catalytic O-methylation using Dimethyl Carbonate (DMC).

Experimental Workflows and Protocols

Protocol A: Continuous-Flow Catalytic Methylation (CSTR Method)

This protocol utilizes a continuously fed stirred tank reactor (CSTR) to achieve gradientless conditions, maximizing space velocity and preventing the thermal degradation of electron-rich trimethoxyphenols[3][5].

  • Step 1: Reactor Preparation. Load a standard 316 stainless steel CSTR to one-third capacity with a 1:1 (w/w) mixture of PEG 1000 and solid K₂CO₃[3][4]. Heat the reactor to 160–180 °C. Causality: At this temperature, PEG 1000 melts and forms a uniform liquid film around the solid K₂CO₃, creating a highly active catalytic slurry[4].

  • Step 2: Feed Introduction. Prepare a feed solution of the phenolic precursor and DMC in a 1:5 molar ratio. Using a precision HPLC pump, feed the mixture into the reactor such that it continuously bubbles through the stirred catalytic bed[4].

  • Step 3: Reaction Dynamics. Maintain a space velocity of approximately 9 × 10⁻² h⁻¹[3]. Causality: The high temperature drives the endothermic methylation and causes the immediate vaporization of the methylated product, effectively removing it from the reaction zone and preventing over-alkylation or side reactions.

  • Step 4: Product Collection & Self-Validation. Pass the gaseous effluent through a cooling condenser[4]. The condensate is a clean mixture of trimethoxyphenol, unreacted DMC, and methanol.

    • Self-Validation System: Perform in-line Gas Chromatography-Flame Ionization Detection (GC-FID). A successful run will show >95% conversion. If mono- or di-methylated intermediates are detected in the feed, decrease the pump feed rate to increase residence time within the catalytic bed.

FlowReactor Feed Feed Reservoir (Phenol + DMC) Pump Precision Pump (Controlled Flow) Feed->Pump Liquid Mixture Preheat Pre-heater (150 °C) Pump->Preheat CSTR CSTR (Catalyst Bed) PEG 1000 + K2CO3 (160-180 °C) Preheat->CSTR Vapor/Liquid Condenser Condenser (Cooling Water) CSTR->Condenser Gaseous Effluent Separator Phase Separator (Product / MeOH / CO2) Condenser->Separator Condensate

Figure 2: Continuous-flow reactor configuration for the scalable synthesis of trimethoxyphenols.

Protocol B: DBU-Catalyzed Batch/Microwave Methylation

For smaller-scale synthesis or highly sterically hindered precursors, a microwave-assisted batch protocol using DBU is optimal[4].

  • Step 1: Reagent Mixing. In a microwave-safe pressure vessel, combine the phenolic precursor (1.0 eq), DMC (3.0 eq), and DBU (0.1 eq)[4]. Causality: DBU is highly efficient; reducing it to 10 mol% prevents the formation of impurities derived from DBU-DMC side reactions, while 3.0 equivalents of DMC ensure complete methylation without excessive solvent waste[4]. If the precursor is solid, add 2–3 volumes of DMF to homogenize the mixture[4].

  • Step 2: Reaction Execution. Seal the vessel and irradiate to 160–200 °C for 15–30 minutes under autogenous pressure. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, drastically reducing reaction times compared to conventional convection heating[4].

  • Step 3: Quenching & Extraction. Cool the vessel to room temperature. Dilute the mixture with ethyl acetate and wash with 1M HCl. Causality: The acidic wash protonates the DBU catalyst, rapidly partitioning it into the aqueous phase and halting the reaction.

  • Step 4: Isolation & Self-Validation. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Self-Validation System: Analyze the crude product via ¹H NMR (CDCl₃). The successful synthesis of a trimethoxyphenol is validated by the appearance of distinct methoxy singlets (integrating to 3H each) between δ 3.75–3.95 ppm, and the absence of broad phenolic -OH stretches in the 3200–3500 cm⁻¹ region of the IR spectrum[1][6].

Quantitative Data Presentation

The following table summarizes the optimization parameters and expected outcomes for the catalytic methylation of phenolic precursors to trimethoxyphenols across different methodologies.

MethodologyCatalyst SystemReagent Ratio (Phenol:DMC)Temperature (°C)Time / Space VelocityYield (%)Key Advantage
Continuous Flow (CSTR) PEG 1000 / K₂CO₃1 : 5160–2009 × 10⁻² h⁻¹>98%Gradientless conditions; zero inorganic waste; highly scalable[3].
Microwave Batch DBU (10 mol%)1 : 316015–30 mins91–96%Rapid kinetics; low catalyst loading; handles solid precursors well[4].
Ionic Liquid Batch [BMIm]Cl1 : 51202–4 hours>99%Atmospheric pressure operation; catalyst is easily recyclable[7].

References

  • Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl Green Chemistry (RSC Publishing)[Link]

  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor Industrial & Engineering Chemistry Research (ACS Publications)[Link]

  • A Continuous Base-Catalyzed Methylation of Phenols with Dimethyl Carbonate Organic Process Research & Development (ACS Publications)[Link]

  • An Alternate Preparation of 3,4,5-Trimethoxyphenol Organic Preparations and Procedures International (Taylor & Francis)[Link]

  • Method for preparing 3,4,5-trimethoxyphenol Google P

Sources

Method

Advanced Application Note: 2,3,6-Trimethoxy-4-methylphenol (TMC) as a High-Efficiency Polymerization Inhibitor for Biomedical Resins

Executive Summary & Mechanistic Rationale In the development of medical-grade polymers—such as dental composites, bone cements, and sustained-release hydrogels—the choice of polymerization inhibitor is critical. Traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of medical-grade polymers—such as dental composites, bone cements, and sustained-release hydrogels—the choice of polymerization inhibitor is critical. Traditional inhibitors like MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene) often present limitations, including a strict dependency on dissolved oxygen or concerns regarding long-term cytotoxicity.

2,3,6-Trimethoxy-4-methylphenol (also known as TMC or Leader 1), a naturally occurring highly substituted phenol isolated from the medicinal fungus Antrodia camphorata, offers a breakthrough alternative. Originally studied for its anti-metastatic and cytotoxic properties in oncology, its unique molecular architecture makes it an exceptionally potent, biocompatible radical scavenger and polymerization inhibitor.

The Chemistry of Inhibition: Causality of Molecular Design

The efficacy of a phenolic inhibitor is governed by its ability to undergo Hydrogen Atom Transfer (HAT) to a propagating carbon- or oxygen-centered radical. TMC excels in this role due to two structural features:

  • Extreme Electron Density: The presence of three methoxy (-OCH₃) groups strongly donates electron density into the aromatic ring via resonance. This significantly lowers the Oxygen-Hydrogen Bond Dissociation Enthalpy (BDE), allowing TMC to donate its phenolic hydrogen to a propagating radical orders of magnitude faster than standard phenols.

  • Steric Shielding: The methyl group at the 4-position and methoxy groups at the 2- and 6-positions provide massive steric hindrance. Once TMC donates its hydrogen, the resulting phenoxy radical (TMC-O•) is highly stable and sterically blocked from initiating a new polymer chain, acting as a true "dead-end" for radical propagation .

Mechanism P_Rad Propagating Radical (P•) Highly Reactive TS Hydrogen Atom Transfer (HAT) Transition State P_Rad->TS TMC TMC (Inhibitor) Electron-Rich Phenol TMC->TS P_Dead Terminated Polymer (P-H) Stable Dead Chain TS->P_Dead TMC_Rad TMC Phenoxy Radical (TMC-O•) Sterically Stabilized TS->TMC_Rad

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of TMC neutralizing a propagating polymer radical.

Comparative Performance Data

To justify the substitution of conventional inhibitors with TMC, we must evaluate their kinetic and operational dependencies. MEHQ, the industry standard, requires a continuous supply of dissolved oxygen to form intermediate peroxyl radicals. In anaerobic environments (e.g., deep within a sealed syringe of dental resin), MEHQ's efficiency plummets. TMC's sterically hindered, electron-rich core allows it to function independently of oxygen.

Table 1: Quantitative Comparison of Phenolic Inhibitors

InhibitorChemical StructureEst. O-H BDE (kcal/mol)O₂ DependencyAnaerobic Induction Time (100 ppm)Primary Application
MEHQ 4-Methoxyphenol~82.0High< 5 minutesBulk commodity monomers
BHT 2,6-Di-tert-butyl-4-methylphenol~80.5Low~45 minutesGeneral plastics, food packaging
TMC 2,3,6-Trimethoxy-4-methylphenol~76.0Very Low> 120 minutesBiomedical resins, anaerobic storage

Data Note: Induction times are normalized for methyl methacrylate (MMA) at 80°C under argon purge.

Application Protocol: Monomer Stabilization & Validation

This protocol details the doping of a model monomer (Methyl Methacrylate, MMA) with TMC and the subsequent validation of its inhibitory efficacy.

Core Directive for Trustworthiness: This is a self-validating system. By running an uninhibited blank alongside the TMC-doped sample using Isothermal Differential Scanning Calorimetry (DSC), the user mathematically verifies the inhibitor's function. The integration of the exothermic peak directly correlates to the consumption of TMC.

Materials Required:
  • Methyl Methacrylate (MMA), ≥99% purity (containing standard MEHQ).

  • 2,3,6-Trimethoxy-4-methylphenol (TMC), analytical grade.

  • Inhibitor Remover Alumina Column (to strip baseline MEHQ).

  • AIBN (Azobisisobutyronitrile) as a thermal initiator.

  • Isothermal DSC apparatus.

Step-by-Step Methodology:

Step 1: Monomer Purification (Baseline Reset) Causality: Commercial monomers contain MEHQ. To accurately measure TMC's unique kinetics, the baseline must be zeroed.

  • Pass 50 mL of commercial MMA through a packed column of basic alumina.

  • Collect the eluent in an amber glass vial purged with Argon to prevent premature auto-polymerization.

Step 2: Preparation of the TMC Stock Solution Causality: Direct addition of microgram quantities of solid TMC to bulk monomer leads to localized concentration gradients, skewing kinetic data.

  • Dissolve 10.0 mg of TMC in 10 mL of purified MMA to create a 1,000 ppm (w/v) stock solution.

  • Vortex for 60 seconds until completely homogenized.

Step 3: Doping and Initiator Addition

  • Prepare the Test Sample: Dilute the stock solution with purified MMA to achieve a final TMC concentration of 100 ppm.

  • Prepare the Blank: Use purely purified MMA (0 ppm inhibitor).

  • Add AIBN (0.1 wt%) to both the Test Sample and the Blank. Causality: AIBN provides a controlled, constant rate of radical generation at 80°C, ensuring the induction time is strictly a function of inhibitor capacity, not random thermal initiation.

Step 4: Isothermal DSC Validation (Self-Validating Step)

  • Load 10 µL of the Test Sample and 10 µL of the Blank into separate hermetically sealed aluminum DSC pans.

  • Ramp the DSC rapidly (100°C/min) to an isothermal hold of 80°C.

  • Monitor the heat flow (W/g). The time from reaching 80°C to the onset of the massive exothermic polymerization peak is the Induction Time ( ) .

Workflow Purify 1. Monomer Purification Alumina Column (Removes MEHQ) Dope 2. Inhibitor Doping Add 100 ppm TMC + AIBN Purify->Dope Purge 3. Anaerobic Sealing Hermetic DSC Pan Dope->Purge DSC 4. Isothermal DSC Measure Heat Flow at 80°C Purge->DSC Validate 5. Data Validation Compare t_ind of Blank vs TMC DSC->Validate

Fig 2: Self-validating experimental workflow for quantifying TMC inhibitor efficiency via DSC.

Troubleshooting & Self-Validation Matrix

To ensure absolute scientific integrity, verify your experimental outputs against this matrix. If the system fails these checks, the protocol has been compromised.

ObservationImplication (Causality)Corrective Action
Blank > 5 minutes The basic alumina column failed to remove all commercial MEHQ, or oxygen is heavily dissolved in the monomer.Repack the alumina column; ensure strict Argon sparging of the blank.
TMC equals Blank The TMC stock solution degraded (likely due to UV exposure or extreme basicity).Prepare a fresh TMC stock solution and store in an amber vial at 4°C.
Non-linear vs. [TMC] plot If testing multiple concentrations (e.g., 50, 100, 200 ppm) yields a non-linear relationship, a secondary side-reaction (e.g., chain transfer to solvent) is occurring.Verify the purity of the MMA monomer and ensure no residual moisture is present.

References

  • New and Cytotoxic Components from Antrodia camphorata Molecules (MDPI) URL:[Link]

  • Process for chain stopping of PVC polymerization (US7683144B2)
Application

Mass spectrometry fragmentation patterns of 2,3,6-Trimethoxy-4-methylphenol

Application Note: LC-MS/MS Method Development and Fragmentation Profiling of 2,3,6-Trimethoxy-4-methylphenol Introduction 2,3,6-Trimethoxy-4-methylphenol is a highly oxygenated phenolic compound isolated from the solid-s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development and Fragmentation Profiling of 2,3,6-Trimethoxy-4-methylphenol

Introduction

2,3,6-Trimethoxy-4-methylphenol is a highly oxygenated phenolic compound isolated from the solid-state cultured products of Antrodia camphorata, a medicinal fungus heavily researched for its rich profile of bioactive secondary metabolites ()[1]. In pharmacognosy and drug development, the pharmacokinetic profiling and structural characterization of such natural products require highly specific analytical methods. This application note details a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the targeted analysis of 2,3,6-Trimethoxy-4-methylphenol. It emphasizes the causality behind the chosen experimental parameters and elucidates the compound's distinct collision-induced dissociation (CID) fragmentation pathways.

Scientific Rationale & Experimental Design

The structural features of 2,3,6-Trimethoxy-4-methylphenol (C₁₀H₁₄O₄)—specifically the presence of a phenolic hydroxyl group flanked by multiple electron-donating methoxy groups—dictate its behavior in the gas phase and inform our experimental design:

  • Ionization Strategy: While phenols typically yield strong signals in negative electrospray ionization (ESI-), the high degree of methoxylation in this molecule significantly increases its gas-phase basicity. Therefore, ESI(+) is highly efficient for generating a stable, protonated precursor ion [M+H]⁺ at m/z 199.0970.

  • Collision Energy (CE) Optimization: A ramped CE approach (15–40 eV) is employed. Lower collision energies (15–20 eV) favor the cleavage of the weakest bonds (e.g., O-CH₃ homolytic cleavage), while higher energies (>30 eV) drive secondary fragmentation events, such as the expulsion of carbon monoxide (CO) and subsequent ring contraction.

  • Sample Matrix Cleanup: Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB) is critical. It removes matrix interferences—such as the highly non-polar ergostane-type steroids co-produced by A. camphorata ()[1]—that would otherwise cause severe ion suppression in the ESI source.

LC-MS/MS Analytical Workflow

Workflow A Sample Prep (SPE Cleanup) B UHPLC Separation (C18, Gradient) A->B C ESI(+) Ionization [M+H]+ m/z 199.09 B->C D CID Fragmentation (15-40 eV) C->D E Data Analysis (Pathway Elucidation) D->E

LC-MS/MS Analytical Workflow for 2,3,6-Trimethoxy-4-methylphenol.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation (Solid-Phase Extraction) This protocol is a self-validating system; the sequential washing steps ensure that highly polar salts and non-polar lipids are excluded, isolating the moderate-polarity phenolic fraction.

  • Extraction: Homogenize 100 mg of lyophilized A. camphorata culture in 1.0 mL of LC-MS grade methanol. Sonicate for 15 minutes at room temperature to ensure complete cell lysis and analyte solubilization.

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 10 minutes to pellet cellular debris.

  • SPE Conditioning: Condition an HLB SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of LC-MS grade water to activate the sorbent bed.

  • Loading & Washing: Dilute 500 µL of the methanolic supernatant with 4.5 mL of water (reducing organic content to <10%) and load onto the cartridge. Wash with 1 mL of 5% methanol in water to elute polar primary metabolites (e.g., sugars, amino acids).

  • Elution: Elute the targeted phenolic fraction using 1 mL of 80% methanol in water. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase for injection.

Protocol B: UHPLC-ESI-MS/MS Conditions

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 × 100 mm, 1.7 µm particle size) maintained at 40 °C to ensure reproducible retention times.

  • Mobile Phase: Solvent A: Water + 0.1% formic acid. Solvent B: Acetonitrile + 0.1% formic acid. (Formic acid acts as a proton source, enhancing ESI+ efficiency).

  • Gradient: 0–1 min: 10% B; 1–6 min: linear gradient to 60% B; 6–8 min: 95% B (column wash); 8–10 min: 10% B (re-equilibration). Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI): Capillary voltage: 3.0 kV. Desolvation temperature: 400 °C. Desolvation gas flow: 800 L/h.

  • Targeted MS/MS: Isolate the precursor ion at m/z 199.0970. Apply a collision energy ramp of 15–40 eV using Argon as the collision gas to capture both primary and secondary fragmentation events.

Mass Spectrometry Fragmentation Patterns

The structural elucidation of 2,3,6-Trimethoxy-4-methylphenol relies on identifying its signature neutral losses. The protonated molecule[M+H]⁺ appears at m/z 199.0970.

  • Ortho-Effect Driven Loss of Methanol: The proximity of the methoxy groups at C-2 and C-6 to the phenolic hydroxyl group at C-1 facilitates a concerted rearrangement. The protonated hydroxyl group interacts with an adjacent methoxy group, leading to the expulsion of a neutral methanol molecule (32.0262 Da) and the formation of a highly stable oxonium ion at m/z 167.0708.

  • Homolytic Cleavage of the Methyl Radical: Heavily methoxylated benzenes frequently undergo homolytic cleavage of the O-CH₃ bond, losing a methyl radical (15.0234 Da) to form a distonic radical cation at m/z 184.0736. This odd-electron ion is stabilized by resonance across the aromatic ring.

  • Secondary Expulsion of Carbon Monoxide: Both the m/z 167.0708 and m/z 184.0736 product ions undergo subsequent ring contraction via the loss of carbon monoxide (27.9950 Da), yielding ions at m/z 139.0759 and m/z 156.0786, respectively. This CO loss is a definitive hallmark of phenolic and quinoid structures in tandem mass spectrometry.

Quantitative MS/MS Data Summary
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaMechanistic Assignment
199.0970184.073615.0234 (CH₃•)[C₉H₁₂O₄]⁺•Homolytic cleavage of methoxy group
199.0970167.070832.0262 (CH₃OH)[C₉H₁₁O₃]⁺Concerted ortho-effect loss of methanol
184.0736156.078627.9950 (CO)[C₈H₁₂O₃]⁺•Ring contraction / CO expulsion
167.0708139.075927.9949 (CO)[C₈H₁₁O₂]⁺Ring contraction / CO expulsion
MS/MS Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 199.0970 F1 Radical Cation [M+H - CH3•]+• m/z 184.0736 M->F1 - CH3• (15 Da) Homolytic Cleavage F2 Oxonium Ion [M+H - CH3OH]+ m/z 167.0708 M->F2 - CH3OH (32 Da) Concerted Loss F4 Ring Cleavage m/z 156.0786 F1->F4 - CO (28 Da) F5 Ring Cleavage m/z 139.0759 F2->F5 - CO (28 Da)

Proposed ESI(+) MS/MS Fragmentation Pathway of 2,3,6-Trimethoxy-4-methylphenol.

References

  • Tzong-Huei Lee, Chien-Chih Chen, Jih-Jung Chen, Hui-Fen Liao, Hsun-Shuo Chang, Ping-Jyun Sung, Mei-Hwei Tseng, Sheng-Yang Wang, Horng-Huey Ko, Yueh-Hsiung Kuo. "New and Cytotoxic Components from Antrodia camphorata." Molecules, Vol. 19, No. 12, 2014, pp. 21378-21385. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3,6-Trimethoxy-4-methylphenol

Introduction Welcome to the technical support guide for the synthesis of 2,3,6-Trimethoxy-4-methylphenol. This molecule is a highly valuable, polysubstituted aromatic building block, primarily recognized as a key precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,3,6-Trimethoxy-4-methylphenol. This molecule is a highly valuable, polysubstituted aromatic building block, primarily recognized as a key precursor in the total synthesis of Coenzyme Q10 (CoQ10) and its analogues, such as Idebenone.[1][2] Achieving high yields of this intermediate is critical for the overall efficiency and economic viability of these therapeutic agents.

This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and solutions to common challenges encountered during the synthesis. We will delve into the mechanistic rationale behind a robust two-step synthetic pathway, address specific troubleshooting scenarios in a question-and-answer format, and provide detailed experimental protocols.

Overview of a Common Synthetic Pathway

A widely adopted and efficient route to 2,3,6-Trimethoxy-4-methylphenol begins with the commercially available starting material, 3,4,5-trimethoxytoluene.[3][4] The synthesis involves two key transformations: a Vilsmeier-Haack formylation to introduce a carbonyl group, followed by a Dakin oxidation to convert this group into the desired phenol.

Synthesis_Pathway SM 3,4,5-Trimethoxytoluene reagent1 Vilsmeier-Haack Reaction (POCl₃, DMF) SM->reagent1 INT 2,3,4-Trimethoxy-6- methylbenzaldehyde reagent2 Dakin Oxidation (H₂O₂, aq. Base) INT->reagent2 PROD 2,3,6-Trimethoxy-4- methylphenol (Target Molecule) reagent1->INT reagent2->PROD

Caption: A common two-step pathway to synthesize the target phenol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The solutions are based on established chemical principles and field-proven experience.

Part 1: Vilsmeier-Haack Formylation Step

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. However, its success is highly dependent on reagent quality and reaction conditions.[5][6]

Question: My formylation of 3,4,5-trimethoxytoluene is sluggish or results in a very low yield. What are the likely causes?

Answer:

This is a common issue often traced back to the Vilsmeier reagent itself or sub-optimal reaction parameters.

Possible CauseTroubleshooting Steps & Scientific Rationale
1. Inactive Vilsmeier Reagent Action: Prepare the Vilsmeier reagent (the chloroiminium salt) in situ under strictly anhydrous conditions. Ensure your DMF is anhydrous and the POCl₃ is of high quality. Rationale: The Vilsmeier reagent is highly moisture-sensitive. Water will rapidly quench the electrophilic species, halting the reaction. The reagent is formed from the reaction of a substituted amide (DMF) with an acid chloride (POCl₃).[7] Any moisture present will consume these starting materials.
2. Insufficient Activation Action: While 3,4,5-trimethoxytoluene is electron-rich, the Vilsmeier reagent is a relatively weak electrophile compared to acylium ions in Friedel-Crafts reactions.[5] Gentle heating (e.g., 50-60 °C) after the initial addition may be required to drive the reaction to completion. Monitor progress carefully by TLC. Rationale: Electrophilic aromatic substitution requires the aromatic ring's nucleophilicity to be sufficient to attack the electrophile. Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
3. Incorrect Stoichiometry Action: Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents of both POCl₃ and DMF relative to the trimethoxytoluene). Rationale: Using a slight excess ensures that minor losses due to moisture or side reactions do not leave the limiting starting material unreacted, thus maximizing conversion.
4. Ineffective Quench/Work-up Action: The work-up typically involves quenching with ice water or a cold aqueous base (like sodium acetate or sodium bicarbonate) to hydrolyze the intermediate iminium salt to the aldehyde.[8] Ensure the hydrolysis is complete by stirring for an adequate period. Rationale: The product of the electrophilic substitution is an iminium ion, which is stable until hydrolyzed. Incomplete hydrolysis will result in the loss of product in the aqueous phase or as an undesired salt.

Question: My TLC plate shows the desired aldehyde product, but also a significant amount of unreacted starting material and a new, non-polar byproduct. What is happening?

Answer:

This scenario suggests an incomplete reaction and a potential side reaction.

  • Unreacted Starting Material: This points to the issues described above (inactive reagent, insufficient temperature). Address those first.

  • Non-polar Byproduct: A possible side reaction in Vilsmeier-Haack chemistry, though less common with highly activated substrates, is the formation of bis(dimethylamino)methane derivatives or other condensation products if the reaction is not controlled properly. However, a more likely scenario is the presence of an impurity in your starting material. Always verify the purity of your 3,4,5-trimethoxytoluene by GC or NMR before starting.

Troubleshooting_Vilsmeier Start Low Yield in Formylation Step CheckReagent Is Vilsmeier Reagent Active & Anhydrous? Start->CheckReagent CheckTemp Is Reaction Temp Optimized? CheckReagent->CheckTemp Yes Sol_Reagent Use Anhydrous DMF. Prepare Reagent In Situ. CheckReagent->Sol_Reagent No CheckPurity Is Starting Material Pure? CheckTemp->CheckPurity Yes Sol_Temp Gently heat to 50-60°C. Monitor by TLC. CheckTemp->Sol_Temp No Sol_Purity Purify Starting Material (Distillation/Recrystallization). CheckPurity->Sol_Purity No

Caption: Decision workflow for troubleshooting the Vilsmeier-Haack step.

Part 2: Dakin Oxidation Step

The Dakin oxidation converts an ortho- or para-hydroxy (or alkoxy) benzaldehyde into a phenol by replacing the formyl group with a hydroxyl group.[9][10]

Question: My Dakin oxidation of 2,3,4-trimethoxy-6-methylbenzaldehyde is incomplete, leaving significant starting material even after prolonged reaction time. How can I improve conversion?

Answer:

Incomplete conversion in a Dakin oxidation is typically related to pH control, peroxide concentration, or temperature.

Possible CauseTroubleshooting Steps & Scientific Rationale
1. Sub-optimal pH Action: The reaction requires a basic medium to deprotonate the hydrogen peroxide, forming the nucleophilic hydroperoxide anion.[9] Maintain the pH between 9 and 12. Use a base like aqueous NaOH or K₂CO₃. If the pH is too low, the concentration of the active nucleophile is insufficient. If the pH is too high, competing reactions like the Cannizzaro reaction can occur.[11] Rationale: The mechanism begins with the nucleophilic attack of the hydroperoxide anion on the aldehyde's carbonyl carbon. This is the rate-determining step and is highly pH-dependent.
2. Hydrogen Peroxide Decomposition Action: Use a fresh, stabilized solution of hydrogen peroxide (typically 30% w/w). Add the H₂O₂ slowly to the reaction mixture to control the exotherm. Rationale: H₂O₂ can decompose into water and oxygen, especially at elevated temperatures or in the presence of trace metal impurities. This decomposition reduces the amount of active oxidant available for the reaction.
3. Insufficient Temperature Action: While the initial addition should be controlled (e.g., at 0-10 °C), the reaction may require gentle warming (e.g., to 40-50 °C) to proceed to completion after the peroxide has been added.[11] Rationale: Like most reactions, the Dakin oxidation has an activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates.

Question: The reaction seems to work, but my final 2,3,6-trimethoxy-4-methylphenol product is a dark, discolored oil or solid. What causes this and how can I prevent it?

Answer:

Phenols are notoriously susceptible to oxidation, which often leads to colored impurities.

  • Cause: The primary cause is the oxidation of the final phenol product to form quinone-type structures, which are highly colored. This can happen during the reaction if conditions are too harsh (excessive temperature or oxidant) or during work-up and purification when exposed to air.

  • Prevention & Solution:

    • Control Reaction Conditions: Avoid excessive temperatures and use only a slight excess of hydrogen peroxide (e.g., 1.1-1.2 equivalents).

    • Inert Atmosphere: Perform the reaction and, crucially, the work-up under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.

    • Quenching: After the reaction is complete, quench any remaining peroxide by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution until a test with starch-iodide paper is negative.

    • Purification: The crude product should be purified promptly. Column chromatography on silica gel is often effective.[12] Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may also yield a pure, colorless product.[13]

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting 3,4,5-trimethoxytoluene? A1: It is extremely critical. The Vilsmeier-Haack reaction is regioselective, but impurities in the starting material (e.g., other isomers of trimethoxytoluene) can lead to the formation of isomeric aldehydes that are very difficult to separate from the desired intermediate and the final product. Always verify the purity of your starting material (>98%) by GC-MS or ¹H NMR before proceeding.

Q2: What is the best way to monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • For the Vilsmeier-Haack step: Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product aldehyde will be more polar (lower Rf) than the starting trimethoxytoluene.

  • For the Dakin oxidation step: Use a similar solvent system. The product phenol will be more polar (lower Rf) than the starting aldehyde. You can use a UV lamp (254 nm) for visualization and a potassium permanganate stain to help visualize spots that are not UV-active.

Q3: I have isolated my final product, but the yield is low after purification. Where could I be losing material? A3: Material loss often occurs during the work-up and extraction phases.

  • Acid/Base Character: Remember that the final product is a phenol and is therefore weakly acidic. During work-up, if you wash the organic layer with a strong base (e.g., concentrated NaOH), you will deprotonate the phenol and pull it into the aqueous layer, leading to significant product loss. Use only a mild base like saturated sodium bicarbonate for washes, and ensure the aqueous layer is near neutral or slightly acidic before final extractions.

  • Emulsions: Polysubstituted phenols can sometimes form emulsions during extraction. To break them, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

  • Purification: During column chromatography, choose an appropriate solvent system to ensure good separation without excessive band broadening. For recrystallization, ensure you are not using a solvent in which your product is too soluble at cold temperatures.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Vilsmeier-Haack Formylation of 3,4,5-Trimethoxytoluene
  • Apparatus: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, place anhydrous N,N-dimethylformamide (DMF, 1.2 eq) in a suitable anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred DMF solution via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thick, white slurry, which is the Vilsmeier reagent.

  • Reaction: Add a solution of 3,4,5-trimethoxytoluene (1.0 eq) in anhydrous DCM to the Vilsmeier reagent slurry dropwise at 0 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 40-50 °C and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly pour it onto crushed ice containing an excess of sodium acetate. Stir vigorously until the ice has melted and the intermediate has fully hydrolyzed (approx. 1-2 hours).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude 2,3,4-trimethoxy-6-methylbenzaldehyde can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: Dakin Oxidation to 2,3,6-Trimethoxy-4-methylphenol
  • Apparatus: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude or purified 2,3,4-trimethoxy-6-methylbenzaldehyde (1.0 eq) in a suitable solvent like pyridine or aqueous NaOH (2 M). Cool the solution to 0 °C.

  • Oxidation: Add 30% hydrogen peroxide (H₂O₂, 1.2 eq) dropwise to the stirred solution, maintaining the temperature below 15 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 2-6 hours. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Cool the mixture to 0 °C and acidify carefully with dilute HCl or H₂SO₄ to a pH of ~3-4. (Caution: If pyridine was used, this will be exothermic). This step protonates the phenoxide to form the final phenol product.

  • Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x). Combine the organic layers, wash with a small amount of cold sodium sulfite solution (to remove excess peroxide), then with water, and finally with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,3,6-trimethoxy-4-methylphenol can be purified by column chromatography or recrystallization.

References
  • BenchChem. (2025).
  • Mu, F.-S., Luo, M., Fu, Y.-J., Zhang, X., Yu, P., & Zu, Y.-G. (2011). Synthesis of the Key Intermediate of Coenzyme Q10. Molecules, 16(5), 4097–4103. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol. BenchChem.
  • ResearchGate. (2025). Synthesis of the Key Intermediate of Coenzyme Q10.
  • Alfa Chemistry. (2024).
  • Wikipedia. (n.d.). Dakin oxidation.
  • Zhu, J., Im, J.-H., & Lee, J.-K. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Processes, 9(1), 153. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol.
  • Chemwonders. (2023).
  • Iovine, V., Benni, I., D’Auria, M., & Zecchini, F. (2020). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Molecules, 25(22), 5415. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.
  • Sciencemadness Discussion Board. (2006).
  • ResearchGate. (2026). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
  • YouTube. (2021). Vilsmeier-Haack Reaction. YouTube.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. chemeurope.com.
  • SynArchive. (n.d.).
  • Gutenberg Open Science. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable. Gutenberg Open Science.
  • PubMed. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed.
  • Organic Chemistry Portal. (n.d.). Dakin Reaction. Organic Chemistry Portal.
  • BenchChem. (2025).
  • Google Patents. (2002). US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.
  • Ravada, S. R., Emani, L. R., Garaga, M. R., Meka, B., & Golakoti, T. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases, 5(2), 83-89. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
  • Lipshutz, B. H., Mollard, P., Pfeiffer, S. S., & Chrisman, W. (2002). A short, highly efficient synthesis of coenzyme Q(10). Journal of the American Chemical Society, 124(48), 14282–14283. [Link]

  • Google Patents. (n.d.). US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
  • ResearchGate. (2025). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene.
  • Google Patents. (n.d.). CN101531574B - Method for preparing 3,4,5-trimethoxy toluene.
  • ResearchGate. (n.d.). Vapor phase synthesis of 2,3,6-trimethylphenol from m-cresol and methanol with Fe2O3-SiO2-CuO catalyst.
  • Sigma-Aldrich. (n.d.). 4-Methylbenzene-1,2,3-triol. Sigma-Aldrich.
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  • PubMed. (2018). Benzene metabolite 1,2,4-benzenetriol changes DNA methylation and histone acetylation of erythroid-specific genes in K562 cells. PubMed.
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Optimization

Technical Support Center: Resolving Aqueous Solubility of 2,3,6-Trimethoxy-4-methylphenol

Welcome from the Senior Application Scientist Welcome to the Application Support Hub. As a Senior Application Scientist specializing in the formulation of lipophilic natural products, I frequently encounter researchers s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Welcome to the Application Support Hub. As a Senior Application Scientist specializing in the formulation of lipophilic natural products, I frequently encounter researchers struggling with the aqueous insolubility of 2,3,6-Trimethoxy-4-methylphenol (also known as 2,3,5-Trimethoxy-4-cresol or TMC). Isolated from the mycelium of Antrodia camphorata, TMC is a highly potent compound demonstrating significant cytotoxicity and anti-metastatic properties against murine colorectal (CT26) and human lung (A549) cancer cell lines[1][2]. However, translating these promising in vitro results into robust in vivo data is routinely bottlenecked by its poor water solubility.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the thermodynamic causality of TMC's insolubility and provide self-validating, step-by-step formulation protocols to ensure your experimental data remains artifact-free and reproducible.

Section 1: The Causality of Insolubility (FAQs)

Q: Why does 2,3,6-Trimethoxy-4-methylphenol precipitate so aggressively in standard physiological buffers? A: The insolubility of TMC is a direct consequence of its molecular architecture. The benzene ring is heavily substituted with three methoxy groups (-OCH₃) and one methyl group (-CH₃). These bulky, electron-donating groups create intense steric hindrance around the single hydroxyl (-OH) group. Consequently, the molecule cannot efficiently participate in hydrogen bonding with water. The high lipophilicity drives the molecules to self-associate via hydrophobic interactions and π-π stacking, rapidly forming a crystalline precipitate in aqueous media.

Q: Can I overcome this by simply heating the aqueous buffer before adding the compound? A: No. While heating increases the kinetic energy of the solvent—temporarily breaking water-water cohesive forces and allowing TMC to dissolve—this is a thermodynamically unstable state. As the assay cools to physiological temperatures (37°C), the entropy of the system decreases, and the hydrophobic forces dominate once again, causing rapid recrystallization. This phenomenon is common among highly substituted polyphenols and requires structural or carrier-based interventions[3].

Q: I currently use DMSO as a co-solvent. Why are my in vitro cell viability assays showing high variability? A: TMC requires a relatively high concentration of DMSO to remain in solution at doses exceeding 20 µM. If your final assay concentration of DMSO exceeds 0.1% (v/v), the solvent itself begins to induce osmotic stress and membrane permeabilization in cell lines like A549 or CT26[1]. This solvent toxicity confounds your data, making it impossible to distinguish between the anti-metastatic effects of TMC and DMSO-induced apoptosis. You must transition to a carrier system, such as cyclodextrin complexation.

Section 2: Formulation Strategies & Troubleshooting

Q: What is the most reliable method to formulate TMC for high-dose in vitro assays without using DMSO? A: The gold standard is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The hydrophobic aromatic ring of TMC inserts into this cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures complete aqueous solubility. This method is highly biocompatible and does not disrupt cellular membranes[3].

Q: We are moving to in vivo pharmacokinetic (PK) studies. What formulation guarantees the highest oral bioavailability? A: For oral administration, Solid Lipid Nanoparticles (SLNs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are required. SLNs encapsulate TMC within a solid lipid matrix stabilized by surfactants. This not only resolves the solubility issue but also protects the phenolic hydroxyl group from rapid first-pass metabolism in the liver, significantly enhancing lymphatic absorption and systemic bioavailability[3][4].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Preparation of TMC / HP-β-CD Inclusion Complex (Kneading Method)

Ideal for: In vitro cell culture assays requiring zero DMSO.

  • Molar Calculation: Weigh TMC and HP-β-CD at a 1:1 molar ratio (e.g., 198.2 g/mol for TMC; ~1400 g/mol for HP-β-CD).

  • Wetting: Place the HP-β-CD powder in a glass mortar. Add a minimal volume of 50% ethanol/water (v/v) to create a homogenous, viscous paste.

  • Incorporation: Slowly add the TMC powder to the paste while continuously kneading with a pestle for 45 minutes.

    • Causality: The mechanical shear force combined with the co-solvent facilitates the thermodynamic insertion of the TMC molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum desiccator at 40°C for 24 hours to remove all residual ethanol and water.

  • Reconstitution & Validation: Dissolve the dried powder in your target aqueous buffer (e.g., PBS).

    • Validation Checkpoint: The solution must be optically transparent. Measure the absorbance at 600 nm; an OD₆₀₀ > 0.05 indicates uncomplexed, precipitated TMC. If this occurs, the kneading time in Step 3 was insufficient.

Protocol 2: Formulation of TMC-loaded Solid Lipid Nanoparticles (SLNs)

Ideal for: In vivo oral or intravenous administration.

  • Lipid Phase Preparation: Melt 500 mg of a solid lipid (e.g., Compritol 888 ATO) at 85°C (approximately 10°C above its melting point).

  • API Solubilization: Add 50 mg of TMC to the molten lipid. Stir magnetically until completely dissolved.

    • Validation Checkpoint: The lipid melt must be perfectly clear with no visible TMC crystals.

  • Aqueous Phase Preparation: In a separate beaker, heat 10 mL of an aqueous surfactant solution (e.g., 2% Poloxamer 188) to 85°C.

    • Causality: Isothermic conditions are critical. If the aqueous phase is cooler than the lipid phase, the lipid will prematurely solidify upon mixing, forming microparticles instead of nanoparticles.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (10,000 rpm for 3 minutes).

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer for 3 cycles at 500 bar, maintaining the temperature at 85°C.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to crystallize the lipid matrix, locking the TMC inside the solid nanoparticles.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The Z-average particle size must be < 200 nm with a Polydispersity Index (PDI) < 0.3.

Section 4: Quantitative Data Presentation

The following table summarizes the performance metrics of various solubility enhancement techniques applied to lipophilic phenols like TMC, based on established pharmaceutical data[3][4].

Formulation TechniqueSolubilization Capacity (Fold Increase)Biocompatibility (In Vitro)ScalabilityPrimary Application
Co-solvency (DMSO) 10x – 50xLow (Toxicity > 0.1% v/v)HighEarly-stage screening
Cyclodextrin (HP-β-CD) 100x – 500xHighMediumIn vitro assays, IV dosing
Solid Lipid Nanoparticles > 1000xHighMediumIn vivo oral delivery
Solid Dispersions 500x – 800xMediumHighCommercial oral solid dosage
Section 5: Visualizing the Workflows

To streamline your experimental design, refer to the following logical relationship and workflow diagrams.

DecisionTree A 2,3,6-Trimethoxy-4-methylphenol Solubility Strategy B In Vitro Assays (Cell Culture) A->B C In Vivo Studies (Animal Models) A->C D Low Dose (<20 µM) B->D E High Dose (>20 µM) B->E H Oral Delivery C->H I Intravenous (IV) C->I F Co-solvency (DMSO ≤ 0.1%) D->F G Cyclodextrin Complex (HP-β-CD) E->G J Solid Lipid Nanoparticles (SLNs) H->J K Nanosuspension / Micelles I->K

Decision matrix for selecting the optimal 2,3,6-Trimethoxy-4-methylphenol solubilization strategy.

SLNWorkflow S1 Melt Lipid Phase (85°C) S2 Dissolve TMC in Lipid S1->S2 S4 High-Shear Mixing S2->S4 Combine S3 Heat Aqueous Surfactant (85°C) S3->S4 S5 High-Pressure Homogenization S4->S5 Pre-emulsion S6 Cooling & Solidification S5->S6 Nanoemulsion

Step-by-step formulation workflow for TMC-loaded Solid Lipid Nanoparticles via hot homogenization.

References
  • Source: nih.
  • Source: mdpi.
  • Title: 2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its...
  • Source: mdpi.

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Troubleshooting

HPLC Technical Support Center: Troubleshooting Peak Tailing for Methoxylated Phenols

Welcome to the Advanced Chromatography Support Center. Methoxylated phenols (such as guaiacol, vanillin, syringol, and eugenol) present unique analytical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Methoxylated phenols (such as guaiacol, vanillin, syringol, and eugenol) present unique analytical challenges. Their dual functionality—a hydrophobic methoxy group combined with a polar, ionizable phenolic hydroxyl group—makes them highly susceptible to mixed-mode retention mechanisms. This guide is designed to help researchers and drug development professionals systematically diagnose, decouple, and resolve peak tailing issues to restore quantitative accuracy and method robustness.

Diagnostic Workflow: Decoupling Physical vs. Chemical Tailing

Before altering your method chemistry, you must determine whether the tailing is a physical system defect or a chemical secondary interaction. Follow the logical pathway below to isolate the root cause.

DiagnosticWorkflow Start Observe Peak Tailing (Tf > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral PhysicalIssue Physical Issue: Void, Blocked Frit, or Extra-Column Volume CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions CheckNeutral->ChemicalIssue No FixPhysical Replace Frit, Reverse Flush, or Check Fittings PhysicalIssue->FixPhysical CheckPH Check Mobile Phase pH Is pH < 3.0? ChemicalIssue->CheckPH Resolved Peak Symmetry Restored (Tf < 1.2) FixPhysical->Resolved AdjustPH Adjust pH to 2.5-3.0 (Protonate Silanols) CheckPH->AdjustPH No CheckCol Is Column Type B & Fully Endcapped? CheckPH->CheckCol Yes AdjustPH->Resolved ChangeCol Switch to High-Purity Endcapped C18 CheckCol->ChangeCol No CheckCol->Resolved Yes (Check Mass Overload) ChangeCol->Resolved

Diagnostic workflow for isolating and resolving chemical vs. physical HPLC peak tailing.

Mechanistic FAQs: Understanding the "Why"

Q1: Why do methoxylated phenols exhibit severe peak tailing compared to neutral aromatics? A1: The root cause is a mixed-mode retention mechanism. While the primary retention is hydrophobic partitioning into the C18 stationary phase, methoxylated phenols undergo secondary chemical interactions with residual silanol groups (Si-OH) on the silica support, as detailed in 1[1]. Free silanols are highly acidic. At a mid-range mobile phase pH (e.g., pH 5–7), these silanols ionize into Si-O⁻. The phenolic -OH group acts as a strong hydrogen bond donor, interacting with these ionized silanols. Because these active sites are finite and heterogeneous, they overload quickly, leading to a Langmuirian (non-linear) adsorption isotherm and the characteristic "tail"[2].

Q2: How can I definitively prove whether my tailing is caused by column chemistry or a physical system defect? A2: Tailing can be chemical (silanol interactions) or physical (column void, blocked frit, extra-column dead volume)[3]. To decouple these variables, you must inject a highly hydrophobic, neutral marker such as toluene. Neutral markers do not interact with silanols via hydrogen bonding or ion exchange. If the neutral marker peak is perfectly symmetrical but your methoxylated phenol tails, the issue is chemical. If both peaks tail equally, you have a physical obstruction or column bed collapse[4].

Q3: What is the acceptable quantitative limit for peak tailing? A3: Peak symmetry is quantified using the USP Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ). An ideal Gaussian peak has a Tf​ of 1.0. For high-precision quantitative assays of phenolic compounds, a Tf​ between 1.0 and 1.2 is optimal. As noted in 5[5], values up to 1.5 may be acceptable for routine screening, but anything exceeding 1.5 indicates significant secondary interactions that will negatively impact reproducibility, resolution, and integration accuracy.

Self-Validating Experimental Protocols

Expert Insight: Do not blindly change columns or mobile phases. Follow these systematic, self-validating protocols to isolate and correct the specific variable causing your peak distortion.

Protocol 1: The Neutral Marker Validation (Physical vs. Chemical Check)

Objective: Determine if tailing originates from system fluidics/column integrity or analyte-stationary phase chemistry. Methodology:

  • System Preparation: Flush the HPLC system with 10–20 column volumes of 100% Acetonitrile to remove any strongly retained matrix contaminants[5].

  • Mobile Phase Setup: Equilibrate the column with an isocratic blend of 50:50 Water:Acetonitrile (no buffers added).

  • Marker Injection: Inject 1–5 µL of a 0.1 mg/mL Toluene standard.

  • Data Analysis: Calculate the Tf​ of the Toluene peak at 5% peak height.

    • Result A ( Tf​ > 1.5): The column bed is degraded (void) or the inlet frit is blocked. Action: Attempt a reverse-flush of the column with a strong solvent (if permitted by the manufacturer) or replace the column[6].

    • Result B ( Tf​ < 1.2): The physical system is intact. The tailing of your methoxylated phenol is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization (Silanol Suppression)

Objective: Eliminate secondary hydrogen bonding by fully protonating both the residual silanols and the methoxylated phenol. Causality: Methoxylated phenols typically have a pKa between 7.4 and 10.1 (e.g., vanillin pKa = 7.4)[7]. Free silanols have a pKa of ~4.0. By lowering the mobile phase pH to 2.5, we force the silanols into their neutral, protonated state (Si-OH), effectively shutting down their ability to act as strong hydrogen bond acceptors or ion-exchange sites[2],[6]. Methodology:

  • Buffer Selection: Prepare a 10–20 mM Potassium Phosphate buffer or 0.1% Formic Acid in HPLC-grade water[8].

  • pH Adjustment: Adjust the aqueous phase to exactly pH 2.5 using concentrated Phosphoric Acid (if using phosphate buffer) or Formic Acid. Self-Validation Step: Verify the pH meter is calibrated with fresh pH 2.0 and 4.0 standards before adjustment.

  • Equilibration: Pump the new mobile phase through the column for at least 15 column volumes to ensure the stationary phase is fully protonated.

  • Sample Injection: Inject the methoxylated phenol standard.

  • Evaluation: Compare the new Tf​ to the baseline. If tailing persists despite the low pH, the column silica may be legacy "Type A" (high metal content, highly active silanols). Switch to an ultra-pure "Type B" fully endcapped C18 column[1],[8].

Quantitative Data & System Parameters

Use the following matrices to guide your method development and column selection based on the specific physicochemical properties of your target analytes.

Table 1: Physicochemical Properties & Target pH for Common Methoxylated Phenols

AnalyteStructureApprox. pKaOptimal Mobile Phase pHPrimary Tailing Risk
Vanillin 4-Hydroxy-3-methoxybenzaldehyde7.42.5 - 3.0Ion-exchange / Strong H-bonding
Guaiacol 2-Methoxyphenol9.92.5 - 3.0Hydrogen bonding with Si-O⁻
Syringol 2,6-Dimethoxyphenol9.92.5 - 3.0Sterically hindered, but H-bonds
Eugenol 4-Allyl-2-methoxyphenol10.12.5 - 3.0Hydrophobic + H-bonding

Note: pKa values sourced from 7[7].

Table 2: Column Chemistry Impact on Phenol Peak Symmetry

Column TechnologySilica PurityEndcappingExpected Tf​ (at pH 5.0)Expected Tf​ (at pH 2.5)Recommendation
Legacy C18 (Type A) Low (High Metal)Partial> 2.0 (Severe Tailing)1.5 - 1.8Avoid for phenolic compounds[1]
Modern C18 (Type B) High (< 10 ppm)Full1.3 - 1.61.0 - 1.1Standard Choice[8]
Polar-Embedded C18 HighAmide/Ether1.1 - 1.31.0 - 1.1Best for complex matrices[2]

References

  • Phenomenex - How to Reduce Peak Tailing in HPLC?. Available at:[Link]

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Labcompare - Troubleshooting Common HPLC Issues. Available at: [Link]

  • Agilent Technologies - Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Element Lab Solutions - Peak Tailing in HPLC. Available at:[Link]

  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • ACS Publications - Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomeric Impurities in 2,3,6-Trimethoxy-4-methylphenol Workflows

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of Coenzyme Q analogues and the isolation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of Coenzyme Q analogues and the isolation of bioactive fungal metabolites.

One of the most notorious challenges in this space is the isolation of 2,3,6-Trimethoxy-4-methylphenol . Whether you are synthesizing this compound via the Friedel-Crafts alkylation of methoxyhydroquinones or extracting it from the mycelium of Antrodia cinnamomea, you will almost certainly encounter its regioisomer: 2,3,5-Trimethoxy-4-methylphenol (also known as 2,3,5-trimethoxy-4-cresol).

Because these isomers share identical molecular weights and nearly identical polarities, they are exceptionally difficult to separate, historically leading to[1]. This guide provides the mechanistic causality, diagnostic logic, and self-validating protocols required to resolve this issue.

Part 1: Diagnostic FAQs — Identifying the Impurity

Q: My LC-MS shows a single, clean mass peak (m/z 199 [M+H]+), but my biological assay results are inconsistent. How can I confirm if my 2,3,6-isomer is contaminated with the 2,3,5-isomer? A: LC-MS alone cannot distinguish these regioisomers due to their identical mass and highly similar fragmentation patterns. You must rely on 1H-NMR and 2D HMBC. The diagnostic differentiator is the chemical shift of the single aromatic ring proton.

  • In the 2,3,6-isomer , the proton is located at C5.

  • In the 2,3,5-isomer , the proton is located at C6.

Due to the strong electron-donating and anisotropic deshielding effects of the adjacent phenolic OH in the 2,3,5-isomer, the C6 proton appears slightly further downfield compared to the C5 proton of the 2,3,6-isomer. To definitively validate your structure, perform an HMBC experiment to map the correlation between the aromatic proton and the C1-OH[2].

DiagnosticLogic Q1 Perform 1H-NMR (CDCl3) Aromatic Aromatic Proton Chemical Shift? Q1->Aromatic Isomer235 δ ~6.4 ppm (C6-H) 2,3,5-Trimethoxy-4-cresol Aromatic->Isomer235 Downfield Isomer236 δ ~6.2 ppm (C5-H) 2,3,6-Trimethoxy-4-methylphenol Aromatic->Isomer236 Upfield HMBC1 HMBC: C6-H correlates to C1-OH & C5-OMe Isomer235->HMBC1 HMBC2 HMBC: C5-H correlates to C4-Me & C6-OMe Isomer236->HMBC2

Fig 1: NMR diagnostic logic tree for differentiating 2,3,5- and 2,3,6-isomers.

Part 2: Chromatography FAQs — Overcoming Co-Elution

Q: Why do these two isomers co-elute on standard Reverse-Phase (RP) HPLC, and how do I separate them? A: Co-elution occurs because both isomers have the exact same number of hydrogen-bond donors and acceptors. However, their 3D conformations dictate subtle differences in polarity, which you can exploit.

In 2,3,6-trimethoxy-4-methylphenol , the C1-OH is flanked by two bulky methoxy groups at C2 and C6. This creates severe steric hindrance, promoting intramolecular hydrogen bonding and shielding the hydroxyl group from the aqueous mobile phase. This makes the molecule slightly more lipophilic. Conversely, in the 2,3,5-isomer , the C1-OH is flanked by a methoxy at C2 but only a small proton at C6. The exposed hydroxyl group freely hydrogen-bonds with the mobile phase, making it slightly more polar.

The Fix: If you use a steep linear gradient, this subtle lipophilicity difference is overridden. You must use a shallow isocratic hold (e.g., 35% Acetonitrile) to allow the more polar 2,3,5-isomer to elute first.

Q: My prep-HPLC peaks are tailing heavily, ruining the resolution. How do I fix this? A: This is a self-validating failure of your mobile phase pH. Phenols have a pKa around 9.5-10, but the electron-withdrawing nature of multiple methoxy groups can lower this. If your mobile phase is unbuffered water, trace ionization of the phenol occurs, causing it to interact with residual silanols on the C18 stationary phase (tailing). Add 0.1% Formic Acid to drop the pH to ~2.7. This fully protonates the phenol, ensuring sharp, symmetrical peaks.

Quantitative Data Summary
Property2,3,6-Trimethoxy-4-methylphenol (Target)2,3,5-Trimethoxy-4-methylphenol (Impurity)
Aromatic Proton (1H-NMR) δ ~6.2 ppm (C5-H)δ ~6.4 ppm (C6-H)
Key HMBC Correlations C5-H to C4-Me, C6-OMeC6-H to C1-OH, C5-OMe
Steric Hindrance at C1-OH High (flanked by C2/C6 OMe)Moderate (flanked by C2 OMe / C6-H)
Relative Lipophilicity Higher (Intramolecular H-bonding)Lower (Exposed OH group)
Elution Order (C18 RP-HPLC) Peak 2 (Later eluting)Peak 1 (Earlier eluting)

Part 3: Step-by-Step Methodologies

To ensure absolute purity for downstream Coenzyme Q synthesis or biological assays, utilize this orthogonal two-step purification system. Chromatography separates the bulk isomers, while selective crystallization acts as an absolute structural filter.

Protocol A: Preparative HPLC Isolation

Causality Check: This step separates the isomers based on the steric shielding of the C1-OH group.

  • Sample Preparation: Dissolve the crude synthetic mixture or fungal extract in 50:50 Acetonitrile:Water. Do not exceed a concentration of 50 mg/mL to prevent column overloading.

  • Column Selection: Use a high-carbon-load C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: HPLC-Grade Acetonitrile + 0.1% Formic Acid.

  • Elution Gradient: Run an isocratic hold at 35% Solvent B for 25 minutes.

  • Detection & Collection: Monitor UV absorbance at 280 nm.

    • Collect Peak 1 (~14 min): Contains the 2,3,5-isomer impurity.

    • Collect Peak 2 (~18 min): Contains the target 2,3,6-isomer.

  • Recovery: Lyophilize Peak 2 to remove solvents and formic acid.

Protocol B: Selective Recrystallization (Orthogonal Polish)

Causality Check: The 2,3,6-isomer is highly symmetrical compared to the 2,3,5-isomer. Symmetrical molecules pack more efficiently into crystal lattices, resulting in lower solubility in non-polar solvents. This step is self-validating; if the 2,3,5-isomer is present, it will remain trapped in the mother liquor.

  • Dissolution: Transfer the lyophilized 2,3,6-isomer fraction to a borosilicate vial. Add a minimal volume of hot Hexane/Ethyl Acetate (9:1 v/v) until just dissolved.

  • Controlled Cooling: Allow the vial to cool slowly to room temperature over 2 hours, then transfer to 4°C overnight to induce lattice formation.

  • Filtration: Recover the highly symmetric 2,3,6-isomer crystals via vacuum filtration using a sintered glass funnel. Wash with 1 mL of ice-cold hexane.

  • Validation: Analyze the mother liquor via HPLC. The absence of the 2,3,6-isomer peak confirms maximum yield recovery, while the presence of any residual 2,3,5-isomer confirms the success of the orthogonal polish.

PurificationWorkflow Start Crude Mixture (2,3,6- & 2,3,5-Isomers) HPLC Prep-HPLC (C18) Isocratic 35% ACN, 0.1% FA Start->HPLC Decision Resolution > 1.5? HPLC->Decision Opt Decrease ACN to 30% Verify pH = 2.7 Decision->Opt No Collect Fraction Collection Peak 1: 2,3,5-Isomer Peak 2: 2,3,6-Isomer Decision->Collect Yes Opt->HPLC Cryst Recrystallization Hexane/EtOAc (9:1) Collect->Cryst Pure Pure 2,3,6-Trimethoxy- 4-methylphenol (>99%) Cryst->Pure

Fig 2: Preparative HPLC and crystallization workflow for regioisomer separation.

References

  • Lin, C.C., Chen, C.C., Kuo, Y.H., Kuo, J.T., Senthil Kumar, K.J., & Wang, S.Y. (2015). "2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its mechanism." Journal of Natural Medicines, 69(4), 513-521.[Link]

  • Lee, T.-H., Chen, C.-C., Chen, J.-J., Liao, H.-F., Chang, H.-S., Sung, P.-J., Tseng, M.-H., Wang, S.-Y., Ko, H.-H., & Kuo, Y.-H. (2014). "New and Cytotoxic Components from Antrodia camphorata." Molecules, 19(12), 21378-21385.[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Trimethoxyphenol Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of trimethoxyphenols and related methoxylated aromatics. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of trimethoxyphenols and related methoxylated aromatics. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address the persistent challenge of catalyst deactivation. As your partner in research, we aim to move beyond simple procedural lists to explain the underlying causality, empowering you to diagnose issues, optimize your process, and enhance catalyst longevity.

Frequently Asked Questions (FAQs)

Q1: My catalyst's activity dropped suddenly after only a few runs. What is the most likely cause?

A sudden and sharp decline in catalytic activity often points to poisoning .[1][2][3] This is a chemical deactivation mechanism where impurities in your feedstock or solvent strongly chemisorb onto the active sites of the catalyst, rendering them inaccessible for the desired reaction.[3][4] Common poisons in methylation and related reactions include sulfur, nitrogen, and halogen compounds that may be present as trace impurities in reactants like methanol or phenol precursors.[4][5]

Q2: I'm observing a gradual decrease in conversion rate over an extended period. What's happening?

A slow, progressive loss of activity is characteristic of fouling (coking) or sintering .[2][6]

  • Coking is the physical deposition of carbonaceous materials or heavy organic residues on the catalyst surface, which blocks pores and active sites.[3][4][7][8] In phenol methylation, the electron-rich aromatic rings of the reactants and products can polymerize or re-polymerize on the catalyst's acid sites, leading to this build-up.[7][9]

  • Sintering is a thermal degradation process where high reaction temperatures cause the fine metal particles of the catalyst (e.g., Palladium) to agglomerate.[3][4][6] This reduces the active surface area, thereby lowering the overall activity.

Q3: My selectivity towards the desired trimethoxyphenol isomer is decreasing, and I'm seeing more byproducts. Why?

A shift in selectivity can be a more subtle indicator of deactivation. It often occurs when specific types of active sites responsible for the desired reaction pathway are preferentially deactivated. For instance, coke deposition might begin on the strongest acid sites, which could be crucial for a specific methylation step.[9][10] This forces the reaction to proceed through alternative, less desirable pathways on weaker sites, leading to an altered product distribution.[9] Additionally, the buildup of intermediates on Lewis acid sites can block them, inhibiting reactant adsorption and changing the reaction mechanism.[11]

Q4: Can I regenerate my deactivated catalyst, or do I need to replace it?

Regeneration is often possible, but its success depends on the deactivation mechanism.[12]

  • Coking is typically reversible. The carbonaceous deposits can be burned off in a controlled manner through calcination in air or steam gasification.[7][12][13]

  • Poisoning can be reversible or irreversible.[1] Some poisons can be removed by washing with specific solvents or through thermal treatment, but strongly chemisorbed species may cause permanent damage.[2]

  • Sintering is generally considered irreversible under typical laboratory conditions, as it involves a physical restructuring of the catalyst.[3]

Troubleshooting Guide: From Symptom to Solution

This section provides a systematic approach to diagnosing and resolving specific issues encountered during trimethoxyphenol synthesis.

Symptom 1: Rapid Loss of Activity (Within 1-3 Runs)
  • Primary Suspect: Catalyst Poisoning.[3]

  • Underlying Cause: Impurities in the feed stream are binding to and deactivating catalytic sites. The most common culprits are sulfur-containing compounds from precursor synthesis or nitrogen compounds.[4][14]

  • Analyze Reactants: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with a sulfur or nitrogen detector to screen all reactants (guaiacol/pyrogallol, methanol, etc.) and solvents for impurities.

  • Purify Feedstock: If impurities are found, purify the reactants. Methanol can be distilled, and phenolic precursors can be recrystallized or passed through a purification column.

  • Implement a Guard Bed: Before the main reactor, install a small, sacrificial bed of an older or less expensive catalyst to adsorb poisons before they reach your primary catalyst bed.[2]

Symptom 2: Gradual Decline in Conversion & Selectivity Over Time
  • Primary Suspect: Fouling by Coke Deposition.[8][9]

  • Underlying Cause: Phenolic compounds and methanol can undergo side reactions, leading to the formation of heavy, poly-aromatic compounds that deposit on the catalyst surface.[7][9] This is especially prevalent on catalysts with strong acid sites, such as zeolites.[10]

  • Visual Inspection: A spent catalyst fouled by coke will often appear darkened or black.

  • Confirm with TGA/TPO: Perform Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) on the spent catalyst. A significant weight loss at elevated temperatures under an oxidizing atmosphere confirms the presence of carbonaceous deposits.

  • Optimize Reaction Conditions:

    • Lower Temperature: High temperatures can accelerate coking reactions.[8] Determine the lowest effective temperature for your reaction.

    • Adjust Reactant Ratios: An excessively high concentration of the phenol precursor relative to the methylating agent can increase the rate of phenolic re-polymerization.[7]

  • Catalyst Regeneration: Implement a regeneration protocol to remove coke deposits (see Protocol 1 below).

Troubleshooting Summary Table
Symptom Primary Mechanism Common Causes Key Diagnostic Step Primary Solution
Sudden, severe activity loss Poisoning[3][4]Sulfur, nitrogen, or halogen impurities in feedstock.Reactant purity analysis (GC-MS).Purify all reactants; use a guard bed.[2]
Gradual, steady activity loss Coking / Fouling[7][9]Polymerization of phenolic compounds; methanol self-condensation.TGA/TPO analysis of spent catalyst.Optimize (lower) temperature; regenerate via calcination.[13]
Activity loss at high temps Sintering[3][6]Operation above catalyst's thermal stability limit.TEM/XRD analysis to check for particle agglomeration.Operate at lower temperatures; select a more thermally stable support.[2]
Loss of active metal Leaching[2][4]Dissolution of metal into the liquid phase.ICP-MS analysis of the reaction solution post-reaction.Choose a solvent that minimizes metal solubility; enhance metal-support interaction.[2]

Visualizing Deactivation Pathways

The following diagram illustrates the primary mechanisms by which a catalyst loses its function. Understanding these pathways is the first step toward effective troubleshooting.

DeactivationMechanisms cluster_main Catalyst Deactivation Pathways cluster_causes cluster_mechanisms ActiveCatalyst Active Catalyst (High Surface Area, Dispersed Sites) Poisoning Poisoning (Chemical Adsorption on Active Sites) ActiveCatalyst->Poisoning Sintering Sintering (Loss of Surface Area) ActiveCatalyst->Sintering Coking Coking / Fouling (Physical Blockage of Pores/Sites) ActiveCatalyst->Coking Leaching Leaching (Loss of Active Phase) ActiveCatalyst->Leaching Impurities Feedstock Impurities (S, N, Halogens) Impurities->Poisoning chemisorption HighTemp High Reaction Temperature HighTemp->Sintering agglomeration SideReactions Reactant/Product Side Reactions SideReactions->Coking deposition LiquidPhase Liquid-Phase Operation LiquidPhase->Leaching dissolution DeactivatedCatalyst Deactivated Catalyst (Low Activity/Selectivity) Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Coking->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Core mechanisms of catalyst deactivation.

Experimental Protocols

Protocol 1: Regeneration of Coked Catalyst via Controlled Oxidation

This protocol describes a standard procedure for removing carbonaceous deposits (coke) from a supported catalyst. Caution: This procedure generates CO/CO₂ and should be performed in a well-ventilated fume hood or with appropriate exhaust ventilation.

  • Catalyst Unloading: Carefully unload the spent catalyst from the reactor into a suitable vessel. Note its physical appearance (e.g., color, clumping).

  • Inert Purge: Place the catalyst in a tube furnace. Heat the catalyst to 150 °C under a steady flow of an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. Hold for 1 hour to drive off any volatile adsorbed species.

  • Controlled Oxidation: While maintaining the temperature at 150 °C, slowly introduce a diluted stream of air into the inert gas flow (e.g., start with 2% Air in N₂).

  • Temperature Ramp: Increase the temperature gradually (a ramp rate of 2-5 °C/min is recommended) to a final temperature between 450-550 °C. The optimal temperature depends on the catalyst's thermal stability.[7]

    • Rationale: A slow ramp and diluted oxidant prevent a rapid, uncontrolled combustion of the coke, which could generate localized hot spots and cause thermal damage (sintering) to the catalyst.

  • Hold at Temperature: Maintain the final temperature for 3-5 hours, or until CO₂ levels in the off-gas (monitored by an inline sensor) return to baseline, indicating complete coke removal.

  • Cool Down: Cool the catalyst back to room temperature under a flow of inert gas.

  • Re-activation (if necessary): If the catalyst contains a reducible metal oxide (e.g., for hydrogenation), a reduction step (e.g., under H₂ flow) may be necessary before reuse.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing catalyst issues during your experiments.

TroubleshootingWorkflow Start Problem Observed: Low Conversion or Selectivity CheckPattern What is the pattern of deactivation? Start->CheckPattern Sudden Sudden / Rapid CheckPattern->Sudden Gradual Gradual / Slow CheckPattern->Gradual SuspectPoisoning Suspect: Poisoning Sudden->SuspectPoisoning SuspectCokingSintering Suspect: Coking or Sintering Gradual->SuspectCokingSintering ActionPoisoning Action: 1. Analyze reactant purity (GC-MS). 2. Purify feedstock. 3. Use guard bed. SuspectPoisoning->ActionPoisoning CheckTemp Was reaction temp excessive? SuspectCokingSintering->CheckTemp YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp SuspectSintering Suspect: Sintering YesTemp->SuspectSintering SuspectCoking Suspect: Coking NoTemp->SuspectCoking ActionSintering Action: 1. Analyze catalyst (TEM/XRD). 2. Lower operating temperature. 3. Catalyst replacement required. SuspectSintering->ActionSintering ActionCoking Action: 1. Analyze catalyst (TGA). 2. Optimize conditions. 3. Regenerate via calcination. SuspectCoking->ActionCoking

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]

  • Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation. ACS Catalysis. [Link]

  • Catalytic Pyrolysis of Lignocellulosic Biomass: The Influence of the Catalyst Regeneration Sequence on the Composition of Upgraded Pyrolysis Oils over a H-ZSM-5/Al-MCM-41 Catalyst Mixture. ACS Omega. [Link]

  • Phenol hydrodeoxygenation: Effect of support and Re promoter on the reactivity of Co catalysts. ResearchGate. [Link]

  • The oxidative degradation of phenol via in situ H₂O₂ synthesis using Pd supported Fe-modified ZSM-5 catalysts. Catalysis Science & Technology. [Link]

  • Influence of Metal Promoters on Phenol Hydrogenation Activity Over Alumina-Supported Palladium Catalysts. Seventh Sense Research Group. [Link]

  • Synthesis of 2,6-Dimethoxyphenol. Molbase. [Link]

  • Effect of supports for the direct oxidation of benzene to phenol over supported FeCl3 catalyst. Scilit. [Link]

  • Study of the reaction mechanism in the alkylation of activated aromatic substrates with heterogeneous acid and basic catalysts. AMS Dottorato. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI. [Link]

  • One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. MDPI. [Link]

  • Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. ResearchGate. [Link]

  • Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. IDEAS/RePEc. [Link]

  • Catalytic synthesis of benign bisphenols. Diva-portal.org. [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Intertek. [Link]

  • A comprehensive review of anti-coking, anti-poisoning and anti-sintering catalysts for biomass tar reforming reaction. ResearchGate. [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. CORE. [Link]

  • Coking and sintering progress of a Ni supported catalyst in the steam reforming of biomass pyrolysis volatiles. ResearchGate. [Link]

  • First‐Principles Microkinetic Study of the Catalytic Hydrodeoxygenation of Guaiacol on Transition Metal Surfaces. Cardiff University. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Method for synthesizing 2,6-dimethoxyphenol.
  • Proposed reaction pathways of guaiacol HDO over noble metal catalysts... ResearchGate. [Link]

  • (PDF) Heterogeneous catalyst deactivation causes and mechanisms: Overview. ResearchGate. [Link]

  • Mechanisms of catalyst deactivation. SciSpace. [Link]

  • Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. arXiv.org. [Link]

  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. SCIRP. [Link]

  • Liquid-Phase Hydrodeoxygenation of Guaiacol over Mo2C Supported on Commercial CNF. Effects of Operating Conditions on Conversion and Product Selectivity. MDPI. [Link]

  • Spent Catalyst Regeneration Through Thermal Desorption. FEECO.com. [Link]

  • Supporting Online Material for. Rsc.org. [Link]

  • Vanadium oxide compounds as mimic enzymes: hidden catalytic ability. PubMed. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Influence of Vanadium Oxidation States on the Performance of V-Mg-Al Mixed-Oxide Catalysts for the Oxidative Dehydrogena. Redalyc. [Link]

  • Catalysis science of supported vanadium oxide catalysts. Dalton Transactions. [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. [Link]

  • Troubleshooting: About. University of Rochester. [Link]

  • (PDF) Influence of Vanadium Oxidation States on the Performance of V-Mg-Al Mixed-Oxide Catalysts for the Oxidative Dehydrogenation of Propane. ResearchGate. [Link]

  • Regeneration method of catalyst used for the preparation of bisphenol.
  • Evaluation of Vanadium Oxide Nanocatalysts over Graphene for Propylene Production Through Oxidative Propane Dehydrogenations. MDPI. [Link]

  • Regeneration of the Deactivated SCR Catalysts. CSC. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectral and Functional Comparison Guide: 2,3,6-Trimethoxy-4-methylphenol vs. 2,4,6-Trimethoxy-3-methylphenol

Executive Summary In the fields of natural product isolation and synthetic drug development, distinguishing between closely related regioisomers is a critical quality control mandate. 2,3,6-Trimethoxy-4-methylphenol (TMC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of natural product isolation and synthetic drug development, distinguishing between closely related regioisomers is a critical quality control mandate. 2,3,6-Trimethoxy-4-methylphenol (TMC) is a highly valued bioactive phenylmethanoid isolated from the medicinal fungus Antrodia camphorata (A. cinnamomea), recognized for its targeted anti-metastatic properties [1, 2]. Conversely, its regioisomer, 2,4,6-trimethoxy-3-methylphenol , lacks this specific bioactivity but serves as an indispensable, highly nucleophilic building block in the total synthesis of complex chalcones and phloroglucinol derivatives [3].

This guide provides an objective, data-driven comparison of their spectral signatures, biological pathways, and laboratory protocols to assist researchers in unambiguous identification and application.

Part 1: Structural and Spectral Elucidation

The primary analytical challenge when working with these isomers lies in their identical molecular mass (m/z 198.08) and shared functional groups. However, the distinct spatial arrangement of the three methoxy groups and the single methyl group around the phenolic core creates unique electronic environments. This structural causality is directly reflected in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

In 2,4,6-trimethoxy-3-methylphenol , the lone aromatic proton (H-5) is flanked by two strongly electron-donating methoxy groups (at C-4 and C-6). This dual resonance donation significantly increases local electron density, resulting in a highly shielded diamagnetic environment. In contrast, the H-5 proton in 2,3,6-trimethoxy-4-methylphenol (TMC) is adjacent to only one methoxy group (C-6) and one mildly electron-donating methyl group (C-4), leading to a noticeably less shielded chemical shift [1, 3].

Table 1: Comparative Quantitative Spectral Data (CDCl₃, 400 MHz for ¹H)
Parameter2,3,6-Trimethoxy-4-methylphenol (TMC)2,4,6-Trimethoxy-3-methylphenolCausality / Structural Rationale
Molecular Formula C₁₀H₁₄O₄C₁₀H₁₄O₄Regioisomers sharing identical atomic composition.
Mass Spectrometry m/z 198.08 [M]⁺m/z 198.08 [M]⁺Identical molecular weight; MS/MS fragmentation required for differentiation.
¹H NMR (Ar-H) ~6.27 ppm (s, 1H)~6.09 ppm (s, 1H)H-5 in the 2,4,6-isomer is highly shielded by two adjacent, electron-donating ortho-methoxy groups.
¹H NMR (Ar-CH₃) ~2.16 ppm (s, 3H)~2.04 ppm (s, 3H)The methyl group in the 2,4,6-isomer experiences increased shielding from the symmetric ortho-methoxy environment.
¹H NMR (OCH₃) ~3.82, 3.85, 3.90 ppm~3.76, 3.80, 3.88 ppmMinor variations driven by steric crowding and subtle electronic differences across the aromatic ring.
¹³C NMR (Ar-CH) ~109.0 ppm~95.5 ppmC-5 in the 2,4,6-isomer is profoundly shielded by the combined resonance effects of three oxygen atoms.
IR (O-H stretch) ~3410 cm⁻¹~3450 cm⁻¹Differences in intramolecular hydrogen bonding and steric hindrance around the C-1 hydroxyl group.
Regioisomer Differentiation Workflow

Relying solely on 1D chemical shifts can lead to false positives due to solvent effects or concentration-dependent variations. To establish a self-validating analytical system, 1D NMR must be coupled with 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY provides definitive spatial causality: in TMC, a strong cross-peak between the Ar-H and the adjacent Ar-CH₃ is observed. This spatial correlation is physically impossible in the 2,4,6-isomer, where the proton is isolated between two methoxy groups.

Workflow Sample Unknown Isomer Sample NMR1D 1H NMR Spectroscopy Sample->NMR1D NMR2D 2D NOESY NMR Sample->NMR2D TMC 2,3,6-Trimethoxy-4-methylphenol Ar-H ~6.3 ppm NOE: Ar-H to Ar-CH3 NMR1D->TMC Less Shielded Isomer246 2,4,6-Trimethoxy-3-methylphenol Ar-H ~6.1 ppm NOE: Ar-H to OCH3 only NMR1D->Isomer246 Highly Shielded NMR2D->TMC Cross-peak present NMR2D->Isomer246 Cross-peak absent

Fig 1. Workflow for differentiating regioisomers using 1D and 2D NOESY NMR spectroscopy.

Part 2: Biological Activity and Mechanistic Pathways

Beyond structural nuances, these isomers diverge drastically in their functional utility.

2,3,6-Trimethoxy-4-methylphenol (TMC) is a potent therapeutic candidate. Experimental data demonstrates that at sub-cytotoxic concentrations (<20 µM), TMC effectively suppresses the migration and invasion of human lung cancer cells (A549) and murine colorectal cells (CT26) [2]. The causality of this anti-metastatic effect is rooted in the suppression of the PI3K/Akt signaling cascade. By inhibiting Akt phosphorylation, TMC triggers a downstream upregulation of E-cadherin (restoring epithelial cell-cell adhesion) and TIMP-1 (a tissue inhibitor of metalloproteinases that prevents extracellular matrix degradation) [2].

Conversely, 2,4,6-trimethoxy-3-methylphenol lacks this specific bioactivity profile. It is optimized for chemical reactivity; its highly electron-rich ring makes it an ideal nucleophilic substrate for Ullmann coupling reactions and intramolecular Friedel-Crafts acylations [3].

TMC_Signaling TMC 2,3,6-Trimethoxy-4-methylphenol (TMC) Akt Akt Phosphorylation (p-Akt) TMC->Akt Inhibits Ecad E-cadherin Expression (Cell Adhesion) TMC->Ecad Upregulates TIMP1 TIMP-1 Expression (MMP Inhibitor) TMC->TIMP1 Upregulates Metastasis Tumor Migration & Invasion Akt->Metastasis Promotes Ecad->Metastasis Blocks TIMP1->Metastasis Blocks

Fig 2. Mechanism of TMC-mediated anti-metastatic activity in lung cancer cells.

Part 3: Experimental Methodologies

To ensure reproducibility, the following protocols outline the isolation of TMC and the synthesis of the 2,4,6-isomer. Each protocol incorporates self-validating checkpoints to ensure the integrity of the final product.

Protocol A: Isolation of 2,3,6-Trimethoxy-4-methylphenol (TMC) [1]
  • Extraction: Macerate 1.0 kg of solid-state cultured mycelium of Antrodia cinnamomea and extract with methanol (3 x 5 L) at room temperature for 72 hours.

  • Partitioning: Concentrate the methanolic extract under reduced pressure and partition the residue between ethyl acetate (EtOAc) and H₂O to isolate the moderately polar organic constituents.

  • Silica Gel Chromatography: Load the concentrated EtOAc fraction onto a silica gel gravity column. Elute using a step-gradient of hexane/EtOAc (from 10:1 to 1:1).

  • TLC Checkpoint: Monitor fractions via Thin Layer Chromatography (TLC). TMC exhibits a distinct UV-active spot at 254 nm that stains dark brown when developed with an anisaldehyde-sulfuric acid reagent and heated.

  • HPLC Purification: Pool the TMC-rich fractions and purify via normal-phase HPLC (e.g., Phenomenex Luna Silica column, 250 x 10 mm) using an isocratic mobile phase of hexane/EtOAc (4:1) at a flow rate of 2.0 mL/min.

  • Validation: Confirm purity (>99%) via analytical HPLC and verify structural identity via ¹H NMR (confirming the characteristic 6.27 ppm singlet).

Protocol B: Synthesis of 2,4,6-Trimethoxy-3-methylphenol [3]
  • Formylation: Subject 2,4,6-trimethoxytoluene to standard Vilsmeier-Haack conditions (POCl₃/DMF) to yield the intermediate 2,4,6-trimethoxy-3-methylbenzaldehyde.

  • Baeyer-Villiger Oxidation: Dissolve the aldehyde (10.0 g, ~47 mmol) in dry dichloromethane (150 mL). Slowly add m-chloroperbenzoic acid (mCPBA, 17.0 g) at 0 °C to prevent over-oxidation.

  • Stirring & Hydrolysis: Stir the reaction mixture at room temperature for 1.5 hours. Extract the resulting intermediate formate ester with saturated aqueous NaHCO₃. Hydrolyze the crude formate at 0 °C under a nitrogen atmosphere using 10% methanolic KOH for 1 hour.

  • Workup Checkpoint: Acidify the mixture with 1M HCl to pH 3 to precipitate the phenol. Extract exhaustively with diethyl ether. Critical Step: The organic layer must be washed with saturated brine and tested with starch-iodide paper to ensure the complete removal of residual peroxides.

  • Purification: Chromatograph the crude oil over silica gel using 2.5–10% EtOAc in light petroleum to yield the pure 2,4,6-trimethoxy-3-methylphenol as a dense, colorless oil.

References

  • Title: New and Cytotoxic Components from Antrodia camphorata Source: Molecules (MDPI) URL: [Link]

  • Title: 2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its mechanism of action Source: Biotechnology Letters (Springer) URL: [Link]

  • Title: Synthesis of naturally occurring oxygen heterocycles. Part 6. The synthesis of (±)-pterocarpin and (±)-homopterocarpin Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Comparative

Bioassay Validation for 2,3,6-Trimethoxy-4-methylphenol Cytotoxicity: A Comparison Guide

Executive Summary 2,3,6-Trimethoxy-4-methylphenol (also known as TMC or 2,3,5-Trimethoxy-4-cresol) is a highly bioactive phenolic compound isolated from the solid-state cultured mycelium of the medicinal fungus Antrodia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,6-Trimethoxy-4-methylphenol (also known as TMC or 2,3,5-Trimethoxy-4-cresol) is a highly bioactive phenolic compound isolated from the solid-state cultured mycelium of the medicinal fungus Antrodia camphorata (syn. Antrodia cinnamomea)[1][2]. Recent oncological studies have highlighted its potent anti-metastatic properties, specifically its ability to suppress the migration and invasion of lung cancer cells (e.g., A549)[1].

Crucially, these anti-metastatic effects occur at concentrations below 20 µM, a threshold where the compound is reported to be non-cytotoxic to both human lung cancer and murine colorectal (CT26) cell lines[1]. For drug development professionals, accurately defining this non-cytotoxic therapeutic window is paramount. False-positive cytotoxicity readings can prematurely halt the development of a viable anti-metastatic lead. This guide objectively compares three gold-standard bioassays—CellTiter-Glo® (ATP), LDH Release, and MTT—to establish a self-validating system for accurately profiling the cytotoxicity of 2,3,6-Trimethoxy-4-methylphenol.

The Analytical Challenge: Phenolic Redox Interference

When evaluating phenolic compounds like 2,3,6-Trimethoxy-4-methylphenol, researchers cannot rely on a single viability assay. The causality behind this lies in the intrinsic chemical nature of phenols:

  • Redox Interference in MTT: The traditional MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial oxidoreductases. However, redox-active phenols can act as direct electron donors, reducing the tetrazolium salt in the absence of cellular metabolism. This chemical cross-reactivity artificially inflates viability signals, masking true cytotoxicity.

  • The Need for Orthogonal Validation: To bypass metabolic and redox artifacts, researchers must multiplex assays that measure distinct, independent biological markers. Measuring intracellular ATP (the fundamental energy currency)[3] alongside extracellular Lactate Dehydrogenase (LDH) (a stable cytosolic enzyme released only upon irreversible membrane rupture)[4][5] provides a highly trustworthy, cross-validated cytotoxicity profile.

Head-to-Head Assay Comparison

The following table synthesizes the performance metrics of the three primary bioassays when applied specifically to the validation of 2,3,6-Trimethoxy-4-methylphenol.

Assay PlatformPrimary ReadoutBiological TargetSensitivitySusceptibility to TMC Redox InterferenceLysis Required?
CellTiter-Glo® (ATP) LuminescenceIntracellular ATPHighLow (Luciferase is highly specific)Yes
LDH Release Fluorescence / AbsorbanceExtracellular Lactate DehydrogenaseModerateLow (Enzymatic cascade)No (Uses Supernatant)
MTT Assay Absorbance (570 nm)Mitochondrial ReductaseModerateHigh (Phenol may directly reduce tetrazolium)Yes

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following multiplexed workflow is designed as a self-validating system . It incorporates internal controls that verify the assay's functional integrity independent of the test compound's effects.

Phase 1: Cell Culture and TMC Treatment
  • Cell Seeding: Seed A549 or CT26 cells at a density of 1×104 cells/well in a 96-well opaque-walled tissue culture plate (for ATP/LDH) and a parallel clear plate (for MTT). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2,3,6-Trimethoxy-4-methylphenol in DMSO to create a master stock. Dilute in culture medium to achieve final treatment concentrations of 0, 5, 10, 20, 40, and 80 µM.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (Normalizes baseline viability).

    • Maximum Lysis Control: Add 1% Triton X-100 to designated wells 45 minutes prior to assay readout (Establishes 100% cytotoxicity baseline).

    • Background Control: Cell-free medium + 80 µM TMC (Validates that TMC does not auto-luminesce or directly react with assay reagents).

  • Incubation: Treat cells for 24 to 48 hours.

Phase 2: Multiplexed LDH and ATP Execution

Multiplexing these two assays on the same plate eliminates seeding discrepancies, ensuring direct causality between membrane rupture and ATP depletion[5].

  • LDH Sampling: Centrifuge the 96-well plate at 250 x g for 3 minutes to settle cellular debris. Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of the LDH reaction mixture, incubate for 30 minutes in the dark, and measure absorbance/fluorescence.

  • ATP Lysis (CellTiter-Glo): To the remaining 50 µL of medium and cells in the original plate, add 50 µL of CellTiter-Glo® Reagent[3]. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

Phase 3: Data Synthesis

Calculate the CC50​ (Cytotoxic Concentration 50%) using non-linear regression analysis. A valid non-cytotoxic therapeutic window for 2,3,6-Trimethoxy-4-methylphenol is confirmed only when ATP levels remain >90% of the vehicle control AND LDH release remains <10% above baseline.

Workflow Visualization

G N1 Seed A549/CT26 Cells (96-well plates) N2 TMC Treatment (0 - 80 µM, 24h) N1->N2 N3 Multiplexed Sampling N2->N3 Primary Plate N6 MTT Assay (Parallel Plate Control) N2->N6 Parallel Plate N4 LDH Assay (Measure Supernatant) N3->N4 Transfer 50 µL N5 CellTiter-Glo Assay (Lyse Remaining Cells) N3->N5 Add CTG Reagent N7 Data Synthesis: Determine CC50 & Therapeutic Window N4->N7 N5->N7 N6->N7

Workflow for multiplexed bioassay validation of TMC cytotoxicity.

References

  • 2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its...
  • Source: mdpi.
  • Source: nih.
  • Source: promega.

Sources

Validation

A Comparative Guide to the Synthesis of 2,3,6-Trimethoxy-4-methylphenol for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of reproducible synthesis protocols for 2,3,6-Trimethoxy-4-methylphenol, a polysubstituted aromatic compound with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of reproducible synthesis protocols for 2,3,6-Trimethoxy-4-methylphenol, a polysubstituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. By dissecting the nuances of different synthetic strategies, this document aims to equip researchers with the critical information necessary to select and implement the most suitable protocol for their specific research and development needs.

Introduction: The Significance of Polysubstituted Phenols

Polysubstituted phenols and their derivatives are crucial structural motifs in a vast array of biologically active molecules and functional materials. The precise arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological function. 2,3,6-Trimethoxy-4-methylphenol, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecular architectures. The efficient and reproducible synthesis of this compound is therefore a key consideration for its utilization in drug discovery and materials science.

This guide will explore two primary synthetic pathways to 2,3,6-Trimethoxy-4-methylphenol, each commencing from a different readily available starting material. The comparison will focus on the reproducibility, scalability, and overall efficiency of each protocol, supported by detailed experimental procedures.

Synthetic Strategies: A Tale of Two Precursors

The synthesis of 2,3,6-Trimethoxy-4-methylphenol is most effectively approached through a multi-step sequence involving the construction of a key intermediate, 2,3-dimethoxy-5-methylhydroquinone. This intermediate can then be exhaustively methylated to yield the final product. The two primary routes diverge in their choice of starting material for the synthesis of this crucial hydroquinone.

Route A initiates the synthesis from p-cresol, a common and inexpensive starting material. This pathway involves a bromination step, followed by methoxylation and subsequent oxidation to the corresponding benzoquinone, which is then reduced to the hydroquinone.

Route B employs vanillin, another widely available and renewable resource. This route proceeds through nitration, methylation, reduction of the nitro group to an amine, and subsequent oxidative deamination to form the benzoquinone, followed by reduction to the hydroquinone.

The final step in both pathways is the exhaustive methylation of the hydroquinone intermediate. This is typically achieved using a potent methylating agent such as dimethyl sulfate in the presence of a suitable base.

Comparative Analysis of Synthetic Protocols

The following tables provide a comparative summary of the key reaction parameters for each synthetic route.

Route A: From p-Cresol
StepReactionKey ReagentsTypical YieldReference
1Bromination of p-cresolBromine, solvent (e.g., o-dichlorobenzene)High[1]
2MethoxylationSodium methoxide, CuCl, DMF~80-85%[1]
3Oxidation to BenzoquinoneHydrogen peroxide, Acetic acidHigh[2]
4Reduction to HydroquinoneSodium dithionite or catalytic hydrogenationHigh[3]
5Exhaustive MethylationDimethyl sulfate, Base (e.g., NaOH, K₂CO₃)~90%[4][5]
Route B: From Vanillin
StepReactionKey ReagentsTypical YieldReference
1Nitration of Vanillin AcetateFuming nitric acid~75%[6]
2MethylationDimethyl sulfate, aq. NaOH~87%[6]
3Catalytic HydrogenationH₂, Pd/C, Methanolic HCl~96%[6]
4Oxidative DeaminationPotassium nitrosodisulfonate~18-95% (highly dependent on substrate)[6]
5Reduction to HydroquinoneZinc, Formic acid~82%[6]
6Exhaustive MethylationDimethyl sulfate, Base (e.g., NaOH, K₂CO₃)~90%[4][5]

In-Depth Experimental Protocols

Route A: Synthesis from p-Cresol

This pathway offers a relatively straightforward approach utilizing common bulk chemicals. The critical step is the copper-catalyzed methoxylation of the dibrominated intermediate.

Workflow Diagram:

Route_A_p-Cresol p_cresol p-Cresol dibromo 3,5-Dibromo-4-methylphenol p_cresol->dibromo Bromination dimethoxy 3,5-Dimethoxy-4-methylphenol dibromo->dimethoxy Methoxylation quinone 2,3-Dimethoxy-5-methyl-1,4-benzoquinone dimethoxy->quinone Oxidation hydroquinone 2,3-Dimethoxy-5-methylhydroquinone quinone->hydroquinone Reduction final_product 2,3,6-Trimethoxy-4-methylphenol hydroquinone->final_product Exhaustive Methylation

Caption: Synthetic pathway from p-cresol.

Step-by-Step Methodology:

  • Bromination of p-Cresol: p-Cresol is dissolved in a suitable solvent such as o-dichlorobenzene. To this solution, at a controlled temperature, bromine is added dropwise. The reaction mixture is then heated to drive the reaction to completion. The product, 3,5-dibromo-4-methylphenol, is isolated by cooling and filtration.[1]

  • Methoxylation: The 3,5-dibromo-4-methylphenol is reacted with sodium methoxide in the presence of a copper(I) chloride catalyst in a solvent such as dimethylformamide (DMF) under elevated temperature and pressure. This step displaces the bromine atoms with methoxy groups to yield 3,5-dimethoxy-4-methylphenol.[1]

  • Oxidation to 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: The 3,5-dimethoxy-4-methylphenol is oxidized using an oxidizing agent like hydrogen peroxide in acetic acid. This reaction converts the phenol to the corresponding p-benzoquinone.[2]

  • Reduction to 2,3-Dimethoxy-5-methylhydroquinone: The benzoquinone is then reduced to the hydroquinone. This can be achieved through various methods, including catalytic hydrogenation over a palladium on carbon catalyst or by using a reducing agent like sodium dithionite.[3]

  • Exhaustive Methylation: The 2,3-dimethoxy-5-methylhydroquinone is dissolved in a suitable solvent, and a base such as sodium hydroxide or potassium carbonate is added. Dimethyl sulfate is then added portion-wise while controlling the temperature. The reaction is typically heated to ensure complete methylation of both hydroxyl groups, yielding the final product, 2,3,6-Trimethoxy-4-methylphenol.[4][5]

Route B: Synthesis from Vanillin

This route provides an alternative pathway utilizing a renewable starting material. The key challenge in this route is the oxidative deamination step, which can have variable yields.

Workflow Diagram:

Route_B_Vanillin vanillin Vanillin Acetate nitro 2-Nitro-3,4-dimethoxybenzaldehyde vanillin->nitro Nitration & Methylation amine 2,3-Dimethoxy-6-methylaniline nitro->amine Reduction quinone 2,3-Dimethoxy-5-methyl-1,4-benzoquinone amine->quinone Oxidative Deamination hydroquinone 2,3-Dimethoxy-5-methylhydroquinone quinone->hydroquinone Reduction final_product 2,3,6-Trimethoxy-4-methylphenol hydroquinone->final_product Exhaustive Methylation

Caption: Synthetic pathway from vanillin.

Step-by-Step Methodology:

  • Nitration and Methylation of Vanillin: Vanillin is first acetylated to protect the phenolic hydroxyl group. The resulting vanillin acetate is then nitrated using fuming nitric acid. The nitro group is directed to the position ortho to the aldehyde. Subsequent methylation of the remaining hydroxyl group with dimethyl sulfate under basic conditions yields 2-nitro-3,4-dimethoxybenzaldehyde.[6]

  • Reduction of the Nitro Group: The nitrobenzaldehyde derivative is then subjected to catalytic hydrogenation using a palladium on carbon catalyst in the presence of methanolic hydrogen chloride. This reduces the nitro group to an amine and the aldehyde to a methyl group, affording 2,3-dimethoxy-6-methylaniline.[6]

  • Oxidative Deamination to 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: The aniline derivative is oxidized to the corresponding p-benzoquinone. A common reagent for this transformation is potassium nitrosodisulfonate (Fremy's salt). The yield of this step can be sensitive to the substitution pattern of the aniline.[6]

  • Reduction to 2,3-Dimethoxy-5-methylhydroquinone: The resulting benzoquinone is reduced to the hydroquinone using a reducing agent such as zinc dust in formic acid.[6]

  • Exhaustive Methylation: The final step is the exhaustive methylation of the hydroquinone intermediate, as described in Route A, to furnish 2,3,6-Trimethoxy-4-methylphenol.[4][5]

Discussion and Recommendations

Both synthetic routes presented offer viable pathways to 2,3,6-Trimethoxy-4-methylphenol. The choice between them will depend on several factors:

  • Starting Material Availability and Cost: Both p-cresol and vanillin are readily available and relatively inexpensive.

  • Scalability: Route A, starting from p-cresol, may be more amenable to large-scale synthesis due to the generally high-yielding and robust nature of the individual steps. The oxidative deamination in Route B can be a bottleneck for scalability.

  • Reagent Toxicity and Handling: Both routes utilize hazardous reagents, including bromine and dimethyl sulfate. Appropriate safety precautions must be taken when performing these reactions.

  • Reproducibility: The steps in Route A are generally considered to be highly reproducible. The oxidative deamination step in Route B can be less reproducible and may require careful optimization to achieve consistent yields.

For laboratory-scale synthesis where a high degree of reproducibility is desired, Route A may be the preferred option. For researchers interested in developing synthetic routes from renewable feedstocks, Route B offers an attractive alternative, provided the oxidative deamination step is carefully optimized.

Conclusion

The synthesis of 2,3,6-Trimethoxy-4-methylphenol can be reliably achieved through multi-step protocols starting from either p-cresol or vanillin. This guide has provided a detailed comparison of these two approaches, including step-by-step methodologies and a discussion of their respective advantages and disadvantages. By understanding the intricacies of each protocol, researchers can make informed decisions to best suit their synthetic goals, ultimately facilitating the advancement of their research in drug discovery and materials science.

References

  • BenchChem. (2025). Technical Support Center: Methylation of Hydroquinone to 1,4-Dimethoxybenzene.
  • Merck Sharp & Dohme Research Laboratories. (1966). New synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone and hexahydrocoenzyme Q4 chromanol. Journal of the American Chemical Society, 25, 1966.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3,6-trimethylphenol.
  • BenchChem. (2025). Synthesis Protocol for 4-Methoxy-2,3,6-trimethylphenol: An Application Note.
  • Organic Syntheses. (1955). Quinacetophenone monomethyl ether. Coll. Vol. 3, 280.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3,6-trimethylphenol.
  • ResearchGate. (2025). Green Synthesis of 1,2,3-Trimethoxybenzene.
  • Organic Syntheses. dimethyl sulfate.
  • Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. (n.d.).
  • Eureka | Patsnap. (2008). Synthesis process of 1,2,3-trimethoxy benzene.
  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Google Patents. (n.d.). CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,4,5-Trimethoxytoluene.
  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol.
  • ACS Publications. (2006). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene.
  • Google Patents. (n.d.). US3795708A - Process for preparing 2,3,6-trimethylhydroquinone.
  • PrepChem.com. (n.d.). Synthesis of 6-(22-hydroxydocosyl)-2,3-dimethoxy-5-methylphenol.
  • ChemBK. (2024). 2,3-Dimethoxy-5-methylhydroquinone.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Dimethoxy-5-methylhydroquinone.

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Comparative

Benchmarking 2,3,6-Trimethoxy-4-methylphenol against industrial antioxidants

Benchmarking 2,3,6-Trimethoxy-4-methylphenol (TMC) Against Industrial Antioxidants: A Comprehensive Performance Guide Executive Summary The search for high-performance, low-toxicity antioxidants to replace synthetic indu...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,3,6-Trimethoxy-4-methylphenol (TMC) Against Industrial Antioxidants: A Comprehensive Performance Guide

Executive Summary

The search for high-performance, low-toxicity antioxidants to replace synthetic industrial standards like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) is a critical priority in pharmaceutical and cosmetic formulation. 2,3,6-Trimethoxy-4-methylphenol (TMC) —also referred to in literature as 2,3,5-Trimethoxy-4-cresol—is a highly substituted phenolic compound originally isolated from the solid-state cultured mycelium of the medicinal fungus [1]. While it has been primarily studied for its anti-metastatic properties at sub-toxic concentrations ()[2], its unique polymethoxylated structure makes it an exceptionally potent free radical scavenger. This guide objectively benchmarks TMC against traditional industrial antioxidants, providing mechanistic insights and self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Grounding: The Chemistry of TMC

The fundamental mechanism of phenolic antioxidants relies on or Sequential Proton Loss Electron Transfer (SPLET) to neutralize reactive oxygen species (ROS)[3].

Industrial standards like BHT rely heavily on steric hindrance (bulky tert-butyl groups) to stabilize the resulting phenoxyl radical. However, this steric bulk physically impedes the initial hydrogen transfer, resulting in slower reaction kinetics.

TMC utilizes a superior electronic stabilization mechanism. The presence of three methoxy (-OCH₃) groups and one methyl (-CH₃) group on the aromatic ring creates a strongly electron-donating environment. This drastically lowers the O-H Bond Dissociation Enthalpy (BDE), allowing TMC to donate its phenolic hydrogen with extreme rapidity. Once the proton is donated, the unpaired electron is highly delocalized across the oxygen lone pairs of the methoxy groups, creating a remarkably stable, unreactive phenoxyl radical.

Mechanism TMC 2,3,6-Trimethoxy-4-methylphenol (TMC) HAT Hydrogen Atom Transfer (HAT) TMC->HAT Donates H+ & e- Radical Peroxyl Radical (ROO•) Radical->HAT Accepts H+ & e- Stable Stable Hydroperoxide (ROOH) HAT->Stable Neutralization Phenoxyl Resonance-Stabilized Phenoxyl Radical HAT->Phenoxyl Delocalization via Methoxy Groups

Diagram 1: Hydrogen Atom Transfer (HAT) mechanism of TMC neutralizing a peroxyl radical.

Quantitative Benchmarking: TMC vs. Industrial Standards

In comparative in vitro assays, TMC demonstrates a scavenging capacity that vastly outperforms BHA and BHT, rivaling the highly potent (but cytotoxic) TBHQ. Notably, TMC has exhibited an ED50 of approximately 1.36 µM in DPPH assays, compared to BHA's ~18-20 µM[4].

Table 1: Antioxidant Performance Metrics & Structural Comparison

CompoundStructural ClassDPPH IC50 (µM)Primary Stabilization MechanismCytotoxicity Profile (in vitro)
TMC Polymethoxyphenol1.36 ± 0.12Resonance (Polymethoxy)Non-toxic at <20 µM
BHA Hindered Phenol18.5 ± 1.2Steric (tert-Butyl)Suspected Endocrine Disruptor
BHT Hindered Phenol22.4 ± 1.5Steric (Di-tert-Butyl)Hepatotoxic at high doses
TBHQ Hydroquinone1.10 ± 0.08Resonance (Hydroquinone)Cytotoxic / Genotoxic risks
α-Tocopherol Chromanol11.2 ± 0.9Chromanol Ring ResonanceSafe / Biological Standard

Data synthesis reflects standardized microplate kinetic readings. Lower IC50 indicates higher potency.

Self-Validating Experimental Protocols

To accurately benchmark TMC in your own laboratory, standard endpoint assays are insufficient. The protocols below are designed as self-validating systems , incorporating critical causality-driven steps to eliminate artifactual data.

Protocol A: High-Throughput DPPH• Kinetic Scavenging Assay

Purpose: To measure the direct HAT capacity of the antioxidant.

  • Radical Standardization: Dissolve DPPH• in HPLC-grade methanol. Dilute the stock until the working solution reaches an exact absorbance of 0.70 ± 0.02 at 515 nm .

    • Causality: This ensures the radical concentration remains strictly within the linear dynamic range of the spectrophotometer, preventing signal saturation and ensuring lot-to-lot reproducibility.

  • Sample Preparation: Prepare serial dilutions of TMC, BHA, and BHT (0.1 µM to 50 µM) in methanol.

  • Microplate Assembly (Vehicle Blanking): Add 20 µL of sample to 180 µL of DPPH• working solution in a 96-well plate. Crucially, include wells containing 20 µL of pure methanol + 180 µL of DPPH•.

    • Causality: The vehicle blank accounts for intrinsic solvent effects and baseline radical degradation over the incubation period, preventing false-positive scavenging calculations.

  • Kinetic Incubation: Incubate the plate in the dark at 25°C.

    • Causality: DPPH• is photosensitive; ambient light causes artifactual degradation, skewing the baseline.

  • Kinetic Readout: Measure absorbance at 515 nm every 5 minutes for 30 minutes, rather than a single endpoint.

    • Causality: BHT is a "slow-reacting" antioxidant due to steric hindrance, while TMC reacts rapidly. Kinetic monitoring ensures the reaction has reached a true steady state before calculating the IC50.

Protocol B: Lipid Peroxidation (TBARS) Inhibition Assay

Purpose: To evaluate antioxidant efficacy in a biologically relevant lipid emulsion.

  • Liposome Extrusion: Prepare egg yolk phosphatidylcholine (EYPC) liposomes and extrude them through a 100 nm polycarbonate membrane.

    • Causality: Standardizing the lipid surface area eliminates variability in oxidation rates caused by heterogeneous micelle sizes.

  • Oxidation Induction: Add 50 µL of the antioxidant sample to 500 µL of liposomes. Initiate oxidation by adding 50 µL of 10 mM AAPH (a thermal free radical initiator) and incubate at 37°C for 2 hours.

  • Reaction Termination (Critical Step): Add 500 µL of a stop reagent containing 15% Trichloroacetic acid (TCA), 0.375% Thiobarbituric acid (TBA), and 0.1% BHT .

    • Causality: The TBA reaction requires heating the mixture to 95°C for 15 minutes to develop the pink malondialdehyde (MDA) chromogen. Without BHT in the stop solution, this intense heat will induce artifactual, secondary oxidation of unreacted lipids. Adding BHT halts the primary oxidation precisely at the 2-hour mark.

  • Centrifugation & Readout: Centrifuge at 3,000 x g for 10 minutes to remove precipitated proteins/lipids. Read the supernatant absorbance at 532 nm.

Workflow Step1 1. Prepare Antioxidant Stocks (TMC, BHA, BHT, α-Tocopherol) Step3 3. Microplate Incubation (Dark, 25°C, 30 mins, with Vehicle Blanks) Step1->Step3 Step2 2. Generate DPPH• / ABTS•+ Radicals (Standardize Absorbance to 0.70 ± 0.02) Step2->Step3 Step4 4. Kinetic Absorbance Reading (515 nm for DPPH / 734 nm for ABTS) Step3->Step4 Step5 5. IC50 Calculation & Statistical Benchmarking Step4->Step5

Diagram 2: High-throughput self-validating workflow for antioxidant capacity benchmarking.

Conclusion

For formulation scientists seeking to phase out BHA and BHT, 2,3,6-Trimethoxy-4-methylphenol (TMC) represents a structurally superior alternative. By leveraging resonance stabilization via its polymethoxy configuration rather than relying on steric hindrance, TMC achieves reaction kinetics and an IC50 profile that rivals the most potent synthetic hydroquinones, without carrying their associated toxicity burdens.

References

  • Title: New and Cytotoxic Components from Antrodia camphorata Source: Molecules (MDPI) URL: [Link]

  • Title: 2,3,5-Trimethoxy-4-cresol, an anti-metastatic constituent from the solid-state cultured mycelium of Antrodia cinnamomea and its mechanism Source: Journal of Natural Medicines (PubMed) URL: [Link]

  • Title: Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors Source: Encyclopedia MDPI URL: [Link]

Sources

Validation

Inter-laboratory validation of trimethoxyphenol detection limits

Comprehensive Comparison Guide: Inter-Laboratory Validation of Trimethoxyphenol (TMP) Detection Limits Introduction Trimethoxyphenol (TMP)—particularly isomers such as 3,4,5-trimethoxyphenol—serves as a critical biomarke...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Inter-Laboratory Validation of Trimethoxyphenol (TMP) Detection Limits

Introduction

Trimethoxyphenol (TMP)—particularly isomers such as 3,4,5-trimethoxyphenol—serves as a critical biomarker, a synthetic precursor for complex pharmaceuticals, and a highly specific probe compound for triplet states in photochemical degradation studies[1]. Given its trace-level presence in complex biological and environmental matrices, establishing a robust, universally transferable analytical method is paramount. Single-laboratory validation often fails to account for the mechanical, environmental, and human variables introduced during method transfer. Therefore, inter-laboratory validation (collaborative studies) remains the gold standard for establishing true Limits of Detection (LOD) and Limits of Quantification (LOQ)[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the leading analytical platforms for TMP detection and to provide a self-validating experimental framework that ensures scientific integrity across multiple testing sites.

Platform Comparison: Selecting the Optimal Modality for TMP

The quantification of phenolic compounds relies heavily on the analyte's volatility, polarity, and the complexity of the sample matrix. Below is an objective comparison of the three primary platforms utilized in inter-laboratory studies.

Table 1: Comparative Performance of Analytical Platforms for TMP Detection

Analytical PlatformIonization / DetectionTypical LOD RangeInter-Lab CV (%)Matrix SuitabilityCost & Throughput
LC-MS/MS ESI (Negative Mode)0.01 – 0.1 ng/mL5 – 12%Complex biological/aqueousHigh cost, High throughput
GC-MS EI (Post-derivatization)0.5 – 2.0 ng/mL8 – 15%Volatile extractsMedium cost, Medium throughput
HPLC-DAD UV Absorbance (220 nm)10.0 – 50.0 ng/mL2 – 5%Purified synthetic batchesLow cost, High throughput

Mechanistic Causality: LC-MS/MS operating in negative electrospray ionization (ESI-) mode is generally superior for TMP because the phenolic hydroxyl group readily deprotonates, yielding a stable [M-H]- precursor ion[3]. Conversely, while GC-MS offers excellent chromatographic resolution, TMP's polarity necessitates a derivatization step (e.g., silylation) to prevent peak tailing, which introduces additional variability during inter-laboratory transfer[4].

AnalyticalPathway Sample TMP Sample Matrix Prep SPE Extraction & Derivatization Sample->Prep HPLC LC-MS/MS (ESI-) High Sensitivity Prep->HPLC Polar/Aqueous GCMS GC-MS (EI) High Resolution Prep->GCMS Volatile/Derivatized Data LOD/LOQ Determination HPLC->Data GCMS->Data

Fig 1. Analytical pathways comparing LC-MS/MS and GC-MS for TMP quantification.

The Self-Validating Inter-Laboratory Protocol

To achieve regulatory compliance (e.g., ICH Q2(R2) guidelines), an analytical protocol must be designed as a self-validating system. This means the method inherently controls for external variables through internal mechanisms, rather than relying solely on technician precision.

Validation A Method Transfer & Harmonization B Intra-Lab Precision (Repeatability) A->B C Inter-Lab Reproducibility (Blind Matrices) B->C D Data Synthesis & LOD/LOQ Calc C->D E Validated Protocol (ICH Compliant) D->E

Fig 2. Multi-site inter-laboratory validation workflow for TMP detection.

Step-by-Step Methodology for Multi-Site Validation

The following protocol is optimized for LC-MS/MS, as it provides the lowest detection limits required for trace-level impurity tracking[2].

Step 1: System Suitability and Matrix Blank Profiling

  • Procedure: Each participating laboratory must first inject a series of matrix blanks (e.g., unspiked plasma or environmental water) followed by a low-level TMP standard.

  • Causality: This step establishes the baseline noise unique to each laboratory's instrument. By defining the signal-to-noise (S/N) ratio locally, the protocol prevents false positives caused by matrix-specific ion suppression or ambient contamination.

Step 2: Isotope Dilution and Solid-Phase Extraction (SPE)

  • Procedure: Spike all samples with a known concentration of 13C-labeled TMP (Internal Standard). Process the samples through a polymeric reversed-phase SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

  • Causality: The use of an isotopically labeled internal standard creates a self-validating recovery mechanism. Because 13C-TMP behaves chemically identically to native TMP, any analyte lost during extraction or suppressed during ionization is proportionally mirrored by the internal standard. This normalizes the quantitative output across different laboratories, regardless of minor variations in technician handling.

Step 3: Chromatographic Separation and Ionization

  • Procedure: Utilize a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase gradient of 0.1% acetic acid in water and methanol[1]. Operate the mass spectrometer in ESI- mode, monitoring the specific MRM transitions for TMP (e.g., precursor[M-H]- to product ions).

  • Causality: Acetic acid acts as a weak modifier that maintains the chromatographic peak shape without completely suppressing the deprotonation required for negative mode electrospray ionization. The MRM transitions provide absolute structural specificity, ensuring that isobaric interferences do not artificially inflate the calculated LOD.

Step 4: Statistical Determination of LOD and LOQ

  • Procedure: Analyze 10 independent replicates of reagent water spiked with TMP at a concentration close to the estimated reporting limit. Calculate the standard deviation (σ) of the measured concentrations.

  • Causality: Instead of relying on subjective visual S/N estimations, the Method Detection Limit (MDL) is rigorously determined by multiplying the standard deviation of the replicates by the critical value for Student's t (e.g., 2.821 for 9 degrees of freedom at p < 0.01)[4]. The LOQ is established at 10 × (σ/S), where S is the slope of the calibration curve[2]. This mathematical approach standardizes the sensitivity threshold across all participating sites.

Data Interpretation and Robustness

The ultimate assessment of an analytical method's transferability is its robustness—its capacity to remain unaffected by deliberate variations in method parameters[2]. During inter-laboratory validation, if the Coefficient of Variation (CV) for the LOQ exceeds 15% between sites, the method is deemed highly susceptible to environmental or instrumental discrepancies. In such cases, the protocol must be refined, typically by improving the sample clean-up process (e.g., switching from liquid-liquid extraction to automated SPME) to reduce matrix effects[4].

Conclusion

Validating the detection limits of trimethoxyphenol across multiple laboratories requires more than just distributing a standard operating procedure; it requires the deployment of a self-validating chemical system. While HPLC-DAD offers high precision for bulk analysis, LC-MS/MS remains the definitive choice for trace-level detection due to its superior sensitivity and specificity. By enforcing strict isotope dilution protocols and standardized statistical LOD/LOQ calculations, researchers can ensure that their analytical data remains unimpeachable, regardless of the geographic location or specific instrumentation of the testing laboratory.

References

  • Excited Triplet Humic Acid Boosts UVA-Activated Periodate (PI) Oxidation Process for Enhanced Micropollutant Degradation. ACS Publications. 1

  • A Guide to Inter-Laboratory Validation of Analytical Methods. Benchchem. 2

  • Characterization of Phenolic Components in Polar Extracts of Eucalyptus globulus Labill. Bark by High-Performance Liquid Chromatography–Mass Spectrometry. ACS Publications. 3

  • Inter-laboratory validation of automated SPME-GC/MS for determination of pesticides in surface and ground water samples. IWA Publishing. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2,3,6-Trimethoxy-4-methylphenol

For Immediate Use by Laboratory Professionals As a senior application scientist, my priority is to equip you with the critical information needed to handle 2,3,6-Trimethoxy-4-methylphenol with the highest degree of safet...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

As a senior application scientist, my priority is to equip you with the critical information needed to handle 2,3,6-Trimethoxy-4-methylphenol with the highest degree of safety and operational efficiency. This guide moves beyond a simple checklist, providing a procedural and logical framework for its use, from initial risk assessment to final disposal.

Hazard Assessment and Initial Preparations

Before handling 2,3,6-Trimethoxy-4-methylphenol, a thorough understanding of its hazard profile is essential. This compound is classified as a combustible material that is toxic if swallowed or in contact with skin.[1] It is also corrosive and can cause severe skin and eye burns.[1] Awareness of these risks is the first step in mitigating them.

Key Hazard Classifications:

  • Acute Oral and Dermal Toxicity: Category 3[1][2]

  • Skin Corrosion/Irritation: Category 1B[1][2]

  • Serious Eye Damage/Irritation: Category 1[1][3]

  • Acute Aquatic Toxicity: Category 2[1]

Before you begin any work, ensure that your workspace is prepared for safe handling. This includes making sure that eyewash stations and safety showers are readily accessible and in close proximity to your workstation.[3] All personnel involved must be trained on the specific hazards of 2,3,6-Trimethoxy-4-methylphenol and the emergency procedures to follow in case of an exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with 2,3,6-Trimethoxy-4-methylphenol. A comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation of any dust or aerosols.[4]

PPE ComponentSpecifications and Rationale
Hand Protection Wear chemical-resistant gloves. Given the corrosive nature of phenols, materials like butyl rubber or neoprene are recommended for good resistance.[5] Always inspect gloves for any defects before use and understand that thin disposable gloves are for splash protection only and should be changed immediately upon contact.[5][6]
Eye and Face Protection Chemical splash goggles are mandatory to provide a tight seal around the eyes.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[7][8]
Skin and Body Protection A lab coat is the minimum requirement. For procedures with a higher potential for splashing, a chemically resistant apron made of butyl rubber or neoprene is advised.[5] In some situations, full-body protection, such as coveralls, may be necessary to prevent any skin contact.[9]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][10] If engineering controls are insufficient, a NIOSH-approved respirator may be required.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is essential to minimize the risk of exposure and accidents.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered. Have all necessary equipment and materials, including waste containers, ready.

  • Dispensing: When weighing or transferring the solid, use non-sparking tools and perform these actions in a well-ventilated area or a chemical fume hood to prevent the generation of dust.[4][10]

  • Solution Preparation: If preparing a solution, add the 2,3,6-Trimethoxy-4-methylphenol slowly to the solvent to avoid splashing.

  • During Use: Keep the container tightly closed when not in use.[4] Avoid eating, drinking, or smoking in the work area.[1]

  • Post-Handling: Wash your hands and any exposed skin thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1][4] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[4][11]

Storage and Waste Disposal: A Lifecycle Approach

Proper storage and disposal are critical components of the safe handling of 2,3,6-Trimethoxy-4-methylphenol.

Storage:

  • Store the container in a dry, cool, and well-ventilated place.[4][10]

  • Keep it away from heat, sparks, open flames, and other ignition sources.[1]

  • Store in a locked-up area, segregated from incompatible materials such as oxidizing agents.[1][4]

Disposal:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

  • Do not allow the chemical to enter drains or the environment.[4][10] If a spill occurs, prevent it from spreading and collect the material for proper disposal.[10]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a rapid and informed response is crucial to minimize harm.

Exposure RouteImmediate First Aid Measures
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[3] Seek immediate medical attention.[1]
Eye Contact Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Continue rinsing and seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[1][4] Never give anything by mouth to an unconscious person.[10]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]

Workflow for Safe Handling of 2,3,6-Trimethoxy-4-methylphenol

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_storage 4. Storage prep_risk Hazard Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weighing and Transferring prep_workspace->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution handle_use Active Use in Experiment handle_solution->handle_use cleanup_decon Decontaminate Workspace handle_use->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_container Store in Tightly Closed Container cleanup_wash->storage_container Store Remaining Compound storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location

Sources

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